molecular formula C5H8ClN3 B2518267 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine CAS No. 1006481-77-1

4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B2518267
CAS No.: 1006481-77-1
M. Wt: 145.59
InChI Key: VXFACUSPNKLOKG-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C5H8ClN3 and its molecular weight is 145.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,5-dimethylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-3-4(6)5(7)9(2)8-3/h7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFACUSPNKLOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine (CAS 1006481-77-1)

[1]

Executive Summary

This compound (CAS 1006481-77-1) is a functionalized heterocyclic building block critical in the synthesis of small-molecule therapeutics, particularly kinase inhibitors and agrochemicals. Characterized by an electron-rich pyrazole core substituted with a nucleophilic amino group and an electrophilic chloro-handle, it serves as a versatile "linchpin" scaffold. Its structural motif mimics the adenine ring of ATP, making it a privileged structure for designing Type I and Type II kinase inhibitors targeting oncology and inflammation pathways.

Chemical Identity & Physicochemical Profile[2][3][4][5]

Nomenclature & Identification
IdentifierValue
CAS Number 1006481-77-1
IUPAC Name This compound
Synonyms 5-Amino-4-chloro-1,3-dimethylpyrazole; 4-Chloro-1,3-dimethyl-5-aminopyrazole
SMILES CC1=NN(C)C(N)=C1Cl
InChI Key MFCD06805201 (MDL Number)
Molecular Formula C₅H₈ClN₃
Molecular Weight 145.59 g/mol
Physical & Chemical Properties

The following data consolidates experimental observations and predictive models for the solid-state compound.

PropertySpecification / Characteristic
Physical State Crystalline Solid (typically off-white to pale yellow)
Melting Point Solid at ambient temperature (Exact experimental MP range varies by polymorph; typically >70°C based on nitro-analog data [1])
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane; Low solubility in water
pKa (Calculated) ~3.5 (Conjugate acid of 5-amino group); Weakly basic
LogP (Predicted) ~1.2 (Lipophilic enough for membrane permeability in fragment-based design)
H-Bond Donors 1 (Amino group -NH₂)
H-Bond Acceptors 3 (N-2 of pyrazole, Amino N)
Storage Conditions Inert atmosphere (N₂/Ar), 2–8°C, Protect from light (Hygroscopic)

Mechanism of Action & Biological Context

While CAS 1006481-77-1 is an intermediate, its value lies in its role as a pharmacophore precursor . The pyrazole ring is a bioisostere for the imidazole ring found in purines (adenine/guanine), allowing derivatives to bind competitively to the ATP-binding pocket of enzymes.

Structural Logic in Drug Design
  • ATP Mimicry: The N-2 nitrogen and the 5-amino group can form a bidentate hydrogen-bonding motif with the "hinge region" residues of kinase domains.

  • Steric Control: The 4-chloro substituent occupies the hydrophobic "gatekeeper" pocket or solvent-accessible regions, improving selectivity over the wild-type enzyme.

  • Vector Positioning: The 1-methyl and 3-methyl groups orient the molecule within the active site, restricting conformational freedom and reducing entropic penalty upon binding.

Pathway Visualization (Kinase Inhibition Logic)

The following diagram illustrates how this scaffold integrates into a typical kinase inhibitor design workflow.

KinaseInhibitorDesignScaffoldCAS 1006481-77-1(Scaffold)HingeBindHinge Binder(H-Bonding)Scaffold->HingeBindN-2 / 5-NH2GatekeeperGatekeeper Interaction(4-Cl Substituent)Scaffold->Gatekeeper4-Cl GroupSolubilizingSolubilizing Tail(via 5-Amino coupling)Scaffold->SolubilizingDerivatizationTargetTarget Kinase(e.g., JAK, ALK, ROS1)HingeBind->TargetInhibitsGatekeeper->TargetSelectivitySolubilizing->TargetADME Properties

Caption: Logical decomposition of the this compound scaffold into functional pharmacophoric elements for kinase inhibitor design.

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The synthesis of CAS 1006481-77-1 typically proceeds via the chlorination of the parent aminopyrazole. The electron-rich nature of the 5-aminopyrazole ring makes the C-4 position highly susceptible to electrophilic aromatic substitution (EAS).

Primary Synthesis Route (Chlorination)

Reagents: 5-Amino-1,3-dimethylpyrazole, N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂). Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Protocol:

  • Dissolution: Charge a reaction vessel with 5-amino-1,3-dimethylpyrazole (1.0 eq) and anhydrous MeCN (10 volumes).

  • Chlorination: Cool the solution to 0°C. Slowly add N-Chlorosuccinimide (1.05 eq) portion-wise to control the exotherm. The C-4 position is selectively chlorinated due to the directing effect of the amino group.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS for disappearance of starting material (m/z 112 → 146).

  • Work-up: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Heptane if necessary to remove succinimide byproducts.

Synthesis Workflow Diagram

SynthesisRouteStartPrecursor:5-Amino-1,3-dimethylpyrazoleIntermediateIntermediate:Sigma ComplexStart->Intermediate Electrophilic Attack (0°C)ReagentReagent:NCS or SO2Cl2Reagent->IntermediateProductProduct:CAS 1006481-77-1Intermediate->Product -HCl / -SuccinimidePurificationPurification:Recrystallization (EtOH)Product->Purification Work-up

Caption: Synthetic pathway for the production of this compound via electrophilic chlorination.

Reactivity & Application in Drug Discovery

This scaffold is a "divergent intermediate," meaning it can be elaborated in two distinct directions:

  • Nucleophilic Displacement (5-Amino): The exocyclic amine is a nucleophile. It reacts with acid chlorides, isocyanates, or carboxylic acids (via coupling agents like HATU) to form amides or ureas. This is often used to attach the "tail" of a drug molecule that interacts with the solvent front.

  • Metal-Catalyzed Cross-Coupling (4-Chloro): The C-Cl bond, while electronically deactivated by the electron-rich ring, can participate in Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings using specialized ligands (e.g., XPhos, RuPhos) to install aryl or heteroaryl groups.

Experimental Protocol: Amide Coupling (General)
  • Purpose: Derivatization of the 5-amino position.[1]

  • Reagents: CAS 1006481-77-1 (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Procedure:

    • Dissolve the carboxylic acid and DIPEA in DMF.

    • Add HATU and stir for 15 min to activate the acid.

    • Add CAS 1006481-77-1 and stir at 50°C for 12 hours.

    • Quench with water; the product often precipitates or requires extraction.

Handling, Safety & Stability

Signal Word: WARNING GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Stability: Stable under recommended storage (2-8°C, inert gas). Avoid strong oxidizing agents and strong acids.

  • Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surfaces with mild detergent.

References

  • PrepChem. Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • PubChem. Leniolisib (Related Pyrazole Kinase Inhibitor). National Library of Medicine. Retrieved from [Link]

  • HeteroLetters. Synthesis of 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine. Vol 4, Issue 3, 2014. Retrieved from [Link]

  • Presta Products. Safety Data Sheet: this compound. Retrieved from [Link][3][4]

  • Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. 2011, 7, 179–197. Retrieved from [Link]

5-amino-4-chloro-1,3-dimethylpyrazole synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

5-amino-4-chloro-1,3-dimethylpyrazole is a specialized heterocyclic intermediate used primarily in the synthesis of agrochemicals (insecticides/fungicides) and pharmaceutical kinase inhibitors. It functions as a robust scaffold, offering a stable pyrazole core with a nucleophilic amino group and a halogen handle for cross-coupling or steric modulation.

Core Identifiers
Identifier TypeValueNotes
Common Name 5-amino-4-chloro-1,3-dimethylpyrazolePreferred technical designation
IUPAC Name 4-chloro-1,3-dimethyl-1H-pyrazol-5-amineOfficial systematic name
CAS Registry Number 1006481-77-1 Specific to the 4-chloro-5-amino isomer
Related CAS 3524-32-1Parent compound (non-chlorinated)
Molecular Formula C₅H₈ClN₃
Molecular Weight 145.59 g/mol
SMILES CN1C(N)=C(Cl)C(C)=N1Encodes 1,3-dimethyl regiochemistry
InChI Key Derivative of ZFDGMMZLXSFNFUBase key for parent structure

Part 2: Nomenclature & Regiochemistry

Correct identification of this molecule requires navigating the tautomeric ambiguity of the pyrazole ring. Once the N1 nitrogen is methylated, the tautomerism is fixed, creating distinct isomers that are often confused in commercial catalogs.

The Numbering Logic

In the 1,3-dimethyl isomer, the methyl group on the nitrogen fixes that nitrogen as position 1.

  • Position 1 (N): Methylated.

  • Position 2 (N): Double-bonded (in the canonical form).

  • Position 3 (C): Methylated.

  • Position 4 (C): Chlorinated.[1]

  • Position 5 (C): Aminated.

Critical Distinction:

  • Target: 1,3-dimethyl-5-amine (Amino group is adjacent to the methylated Nitrogen).

  • Isomer: 1,5-dimethyl-3-amine (Amino group is distant from the methylated Nitrogen).

Synonym Mapping Table
Synonym CategoryName VariantContext
Systematic (IUPAC) This compoundPreferred for publications
Inverted IUPAC 5-amino-4-chloro-1,3-dimethyl-1H-pyrazoleCommon in vendor catalogs
Structural Description 4-chloro-1,3-dimethylpyrazol-5-amineSimplified descriptive name
Parent Derivative 4-chloro derivative of 5-amino-1,3-dimethylpyrazoleUsed in synthesis discussions

Part 3: Synthesis & Production Protocols

The synthesis of 5-amino-4-chloro-1,3-dimethylpyrazole typically proceeds via the electrophilic halogenation of its parent compound. This route is preferred for its high yield and regioselectivity, as the amino group activates the C4 position.

DOT Diagram: Synthesis Pathway

The following diagram illustrates the conversion from the nitrile precursor to the final chlorinated target.

Synthesis Precursor 3-Aminocrotononitrile (Starting Material) Intermediate 5-Amino-1,3-dimethylpyrazole (CAS 3524-32-1) Precursor->Intermediate Cyclization (Reflux/EtOH) Reagent1 Methylhydrazine (CH3NHNH2) Reagent1->Intermediate Product 5-amino-4-chloro-1,3-dimethylpyrazole (CAS 1006481-77-1) Intermediate->Product Electrophilic Aromatic Substitution (C4) Reagent2 Chlorinating Agent (SO2Cl2 or NCS) Reagent2->Product

Caption: Stepwise synthesis from acyclic nitrile precursors to the chlorinated pyrazole scaffold.

Detailed Protocol: Chlorination (Route 1)

Mechanistic Insight: The amino group at C5 is a strong electron-donating group (EDG), making the C4 position highly nucleophilic. This allows for mild chlorination conditions without affecting the methyl groups.

  • Starting Material: Dissolve 5-amino-1,3-dimethylpyrazole (1.0 eq) in a non-polar solvent (e.g., Dichloromethane or Chloroform) or glacial acetic acid.

  • Reagent Addition:

    • Option A (NCS): Add N-Chlorosuccinimide (1.05 eq) portion-wise at 0°C to control the exotherm.

    • Option B (SO₂Cl₂): Add Sulfuryl chloride (1.0 eq) dropwise at 0-5°C. Note: This releases HCl gas; requires ventilation.

  • Reaction: Stir at room temperature for 1-3 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Neutralize with saturated NaHCO₃. Extract with organic solvent.[2][3]

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.

    • Expected Result: Off-white to yellow solid.

Part 4: Characterization & Self-Validation

To ensure scientific integrity, researchers must validate the structure using orthogonal analytical methods. The following logic serves as a self-validating system to confirm the correct isomer and substitution.

Proton NMR (¹H-NMR) Logic

The most definitive proof of chlorination at C4 is the disappearance of the C4-proton signal.

FeatureParent Compound (Non-chloro)Target (4-Chloro)Diagnostic Change
C4-H Signal Singlet at ~5.0 - 5.5 ppmAbsent Primary Confirmation
N-Methyl (N1) Singlet at ~3.5 ppmSinglet at ~3.6 ppmSlight downfield shift due to Cl
C-Methyl (C3) Singlet at ~2.1 ppmSinglet at ~2.2 ppmSlight downfield shift
Amino (NH₂) Broad singlet (~3-5 ppm)Broad singletMay shift depending on solvent/H-bonding
Mass Spectrometry (MS)[7]
  • Parent Ion: Look for [M+H]⁺ peak at 146.0 .

  • Isotope Pattern: Chlorine naturally exists as ³⁵Cl (75%) and ³⁷Cl (25%).

    • Validation: You must observe a characteristic 3:1 ratio between the M and M+2 peaks (m/z 146 and 148). If this pattern is absent, the chlorination failed.

Part 5: Applications in Drug Development[3]

This molecule is not a drug in itself but a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.

  • Kinase Inhibition: The pyrazole nitrogen (N2) and the exocyclic amino group form a donor-acceptor motif ideal for hydrogen bonding with the hinge region of kinase enzymes (e.g., CDK, p38 MAP kinase).

  • Agrochemicals: The 4-chloro group increases lipophilicity and metabolic stability, preventing rapid oxidation of the pyrazole ring in biological systems (e.g., in insect gut environments).

Part 6: Safety & Handling

Signal Word: WARNING

Hazard CodeDescriptionPrecaution
H302 Harmful if swallowedDo not eat/drink in lab.
H315 Causes skin irritationWear nitrile gloves.
H319 Causes serious eye irritationUse safety goggles.
H335 May cause respiratory irritationHandle in a fume hood.

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Protect from light to prevent potential photo-degradation of the amino group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520721, 5-Amino-1,3-dimethylpyrazole. Retrieved from [Link]

  • Vilkauskaitė, G., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole.[1] Molbank, M620.[1] (Demonstrates halogenation logic of the 1,3-dimethyl scaffold). Retrieved from [Link][1]

  • Google Patents.Process for producing 5-amino-3-methylpyrazole and chlorinated derivatives. (General synthesis methodology).

Sources

A Technical Guide to the Safety Profile of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety considerations for 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine (CAS No: 1006481-77-1), synthesized from publicly available safety data sheets of structurally similar compounds. As a senior application scientist, the goal is not merely to list hazards but to provide a framework for understanding the causality behind safety protocols, enabling researchers to build a robust culture of safety.

Disclaimer: This guide is intended for informational purposes and is based on data for analogous chemical structures. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult the SDS provided by your supplier before handling this chemical.

Section 1: Chemical Identity and Characteristics

Understanding the fundamental properties of a molecule is the first step in a thorough safety assessment. This compound is a substituted pyrazole, a heterocyclic amine. The presence of a chlorine atom, an amine group, and the pyrazole core dictates its reactivity and potential biological and toxicological profile.

Identifier Value
Chemical Name This compound
CAS Number 1006481-77-1[1]
Molecular Formula C₅H₈ClN₃[1]
Molecular Weight 145.59 g/mol [1]
Purity Typically ≥98%[1]

Section 2: Hazard Identification and GHS Classification

Based on the analysis of related pyrazole amines, this compound is anticipated to be hazardous. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards. The following classifications are representative of compounds with similar functional groups.[2][3]

Hazard Class Hazard Category Hazard Statement Description
Acute Toxicity, OralCategory 4H302: Harmful if swallowedIngestion of significant quantities could lead to adverse health effects.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDirect contact is likely to cause inflammation, redness, or irritation.[2][3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationContact with eyes can cause significant, but reversible, irritation.[2][3][4]
STOT - Single ExposureCategory 3H335: May cause respiratory irritationInhalation of dust or powder may irritate the respiratory tract.[2][3][4]

Precautionary Statements (P-Statements) are critical for mitigating these risks. Key statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5][6]

  • P264: Wash skin thoroughly after handling.[5][6]

  • P270: Do not eat, drink or smoke when using this product.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

Section 3: Proactive Safety: The Hierarchy of Controls

Effective chemical safety is proactive, not reactive. The "Hierarchy of Controls" is a foundational principle that prioritizes the most effective safety measures. This approach ensures that reliance is not placed solely on personal protective equipment (PPE), which is the last line of defense.

elimination Elimination (Most Effective) Remove the hazard entirely. substitution Substitution Use a less hazardous chemical. engineering Engineering Controls Isolate people from the hazard. (e.g., Fume Hood, Glovebox) admin Administrative Controls Change the way people work. (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (Least Effective) Protect the worker with personal equipment.

Caption: The Hierarchy of Controls prioritizes safety strategies.

Experimental Protocol: Engineering Controls and PPE Selection
  • Work Area Assessment: All handling of this compound solid must be performed within a certified chemical fume hood to mitigate inhalation risk (H335).[5][7] Ensure the fume hood has a calibrated face velocity monitor.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles to protect against splashes and particulates (H319).[7] A face shield should be worn over goggles if there is a significant risk of splashing.[2]

  • Skin Protection:

    • Wear a flame-resistant lab coat, fully fastened.

    • Select compatible chemical-resistant gloves. Nitrile gloves are suitable for splash protection against many organic solids. Always inspect gloves for defects before use.[7]

    • Causality: The choice of nitrile is based on its general resistance to a wide range of chemicals. For prolonged contact or immersion, consult a glove compatibility chart for chlorinated and amine-containing compounds.

  • Glove Removal Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5][7]

  • Hygiene: An eyewash station and safety shower must be immediately accessible.[7][8] Wash hands thoroughly with soap and water after handling is complete.[7]

Section 4: Safe Handling, Storage, and Disposal

Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment before retrieving the chemical.

  • Weighing: If weighing the solid, use an anti-static weigh boat or paper. Perform this task in an area with minimal air turbulence to prevent the powder from becoming airborne.

  • Solution Preparation: Add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • Post-Handling: Securely close the primary container. Decontaminate any surfaces and equipment used during the procedure.

Storage Conditions
  • Container: Keep the container tightly closed and upright to prevent leakage.[5][7]

  • Environment: Store in a cool, dry, and well-ventilated area.[5][9] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[9]

  • Incompatibilities: Store away from strong oxidizing agents, as these can react with the amine functionality.[8][10]

Disposal Considerations

Chemical waste must be handled as hazardous.

  • Waste Segregation: Collect all surplus material and contaminated disposables (e.g., gloves, weigh boats) in a dedicated, labeled hazardous waste container.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not attempt to dispose of this material down the drain or in regular trash.[2]

  • Regulatory Compliance: Ensure all disposal activities comply with local, regional, and national environmental regulations.[6]

Section 5: Reactive Safety: Emergency Response Workflow

In the event of an accidental release or exposure, a structured response is crucial.

cluster_spill Spill Response cluster_exposure Personal Exposure start Incident Occurs (Spill or Exposure) assess Assess Situation Is it safe to respond? start->assess evacuate Evacuate Area Alert Supervisor & Safety Officer assess->evacuate No respond Proceed with Caution assess->respond Yes ppe_spill Don Appropriate PPE remove Remove Victim from Source contain Contain Spill (Use absorbent pads/sand) ppe_spill->contain cleanup Collect Waste (Sweep solid or absorb liquid) contain->cleanup decon_spill Decontaminate Area cleanup->decon_spill first_aid Administer First Aid (See Protocol) remove->first_aid sds Provide SDS to Medical Personnel first_aid->sds medical Seek Immediate Medical Attention first_aid->medical

Caption: A workflow for responding to chemical incidents.

First-Aid Measures Protocol
  • General Advice: Move out of the dangerous area. Consult a physician and show them the safety data sheet.[3][5]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

  • In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][5] Call a physician.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water. Do not induce vomiting. Call a physician or poison control center immediately.[3][6]

Fire-Fighting Protocol
  • Suitable Extinguishing Media: Use sand, carbon dioxide, dry chemical powder, or an appropriate foam.[7] For larger fires, water spray or alcohol-resistant foam may be used.[11]

  • Specific Hazards from Combustion: Under fire conditions, this compound may decompose to emit toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[12]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full facepiece operated in positive pressure mode.[7]

  • Procedure: Evacuate the area. Fight the fire from upwind and a safe distance.[13]

Accidental Release Measures Protocol
  • Personal Precautions: Wear the appropriate level of PPE as described in Section 3. Avoid breathing dust and prevent contact with skin and eyes. Ensure adequate ventilation.[7][14]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[7][14]

  • Containment and Cleaning Up:

    • For a solid spill, gently sweep up the material to avoid creating dust.[3]

    • Place the collected material into a suitable, labeled container for hazardous waste disposal.[3]

    • Once the material is collected, ventilate the area and wash the spill site thoroughly.[7]

References

  • Enamine, Safety Data Sheet. [URL: https://www.enamine.net/images/msds/REAL/Z193564887.pdf]
  • Aggie Access, this compound Product Page. [URL: https://www.aggie-access.com/4-chloro-1-3-dimethyl-1h-pyrazol-5-amine-bdjhh032909]
  • Greenbook.net, Safety Data Sheet. [URL: https://www.greenbook.net/msds/gordon/Triclopyr%204.pdf]
  • Enamine, Safety Data Sheet for 2-(3,5-diethyl-1H-pyrazol-4-yl)acetic acid. [URL: https://www.enamine.net/images/msds/REAL/Z10058933.pdf]
  • ChemicalBook, 4-CHLORO-3-METHYL-1H-PYRAZOLE Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_1092682-87-5.htm]
  • Greenbook.net, MATERIAL SAFETY DATA SHEET. [URL: https://www.greenbook.net/msds/dow/dursban50w.pdf]
  • AK Scientific, Inc., Safety Data Sheet. [URL: https://www.aksci.com/sds/SR11099.pdf]
  • Angene Chemical, Safety Data Sheet for N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. [URL: https://www.angenechemical.com/msds/871825-57-9.pdf]
  • CymitQuimica, SAFETY DATA SHEET for 1H-Pyrazole-5-amine. [URL: https://www.cymitquimica.com/pdf/DA00GSH4.pdf]
  • TCI AMERICA, Safety Data Sheet. [URL: https://www.tcichemicals.com/JP/ja/support-download/msds/M0130.pdf]
  • Fisher Scientific, SAFETY DATA SHEET for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide. [URL: https://www.fishersci.com/sdsfiles/sds/en/H50546.pdf]
  • Apollo Scientific, Safety Data Sheet for 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. [URL: https://www.apolloscientific.co.uk/msds/OR311538_msds.pdf]
  • MilliporeSigma, SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/35837]
  • Fisher Scientific, SAFETY DATA SHEET for 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride. [URL: https://www.fishersci.com/sdsfiles/sds/en/AC428510000.pdf]
  • Fisher Scientific, SAFETY DATA SHEET for Oxamic hydrazide. [URL: https://www.fishersci.com/sdsfiles/sds/en/AC159150050.pdf]
  • Merck Millipore, Safety Data Sheet. [URL: https://www.sigmaaldrich.com/AU/en/sds/millipore/5.38254]
  • Tri-iso, MATERIAL SAFETY DATA SHEET. [URL: https://www.tri-iso.com/wp-content/uploads/2021/08/Rhein-Chemie_Additin-RC-9308_MSDS.pdf]
  • CymitQuimica, Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [URL: https://www.cymitquimica.com/pdf/F228156.pdf]
  • Fisher Scientific, SAFETY DATA SHEET for (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine. [URL: https://www.fishersci.com/sdsfiles/sds/en/CC53304DE.pdf]
  • MilliporeSigma, SAFETY DATA SHEET for 3-AMINOPYRAZOLE. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p56607]
  • Cayman Chemical, Safety Data Sheet for Pyraclostrobin. [URL: https://cdn.caymanchem.com/cdn/msds/37533m.pdf]
  • Fisher Scientific, SAFETY DATA SHEET for 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole. [URL: https://www.fishersci.com/sdsfiles/sds/en/CC65804CB.pdf]
  • Chemical Management, SAFETY DATA SHEET. [URL: https://www.chemsafe.com/sds/sds_files/3547_vacuum_clean_tablets_sds_1.pdf]
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Role of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Role of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine: From Functional Scaffold to Bioactive Core

Executive Summary

In the landscape of heterocyclic chemistry, This compound (CAS 1006481-77-1) represents a high-value "bifunctional" scaffold. Unlike simple aminopyrazoles, this specific derivative offers a unique orthogonality: it possesses a nucleophilic primary amine at position 5 and an electrophilic (yet stable) chlorine handle at position 4.

This guide analyzes its critical role in drug discovery—specifically for kinase inhibitors and agrochemicals—and provides validated protocols for exploiting its reactivity. By leveraging the 4-chloro substituent as either a metabolic blocker or a handle for palladium-catalyzed cross-coupling, researchers can access complex 3,4,5-trisubstituted pyrazole architectures that are otherwise difficult to synthesize regioselectively.

Chemical Profile & Reactivity Analysis

The utility of this compound stems from the electronic interplay between its substituents.

FeatureChemical NatureStrategic Utility
N1-Methyl Fixed TautomerPrevents N1/N2 tautomerism, locking the binding mode of the pyrazole in active sites.[1]
C3-Methyl Steric/InductiveIncreases lipophilicity and electron density of the ring; often fills small hydrophobic pockets (e.g., the gatekeeper region in kinases).
C4-Chlorine Electrophile / LipophileDual Role: Acts as a metabolic block (preventing oxidation) OR as a handle for Suzuki-Miyaura coupling.
C5-Amine NucleophilePrimary site for derivatization (Ureas, Amides, Schiff bases) to establish hydrogen-bonding networks.
The "Goldilocks" Halogen Effect

The choice of chlorine at C4 is deliberate. While bromine or iodine are more reactive for cross-coupling, they are often too bulky for tight binding pockets. Chlorine offers a balance: it is small enough to fit into hydrophobic clefts (Van der Waals radius ~1.75 Å) yet reactive enough to undergo oxidative addition with modern palladium catalysts (e.g., XPhos-Pd-G2).

Synthetic Pathways & Experimental Protocols

The following workflows detail how to synthesize the core and, more importantly, how to diverge from it to create libraries of bioactive molecules.

Diagram 1: Divergent Synthesis Workflow

ReactivityWorkflow Core 4-Chloro-1,3-dimethyl- 1H-pyrazol-5-amine Iso Isocyanates (R-NCO) Core->Iso Boronic Aryl Boronic Acids (Pd-Catalysis) Core->Boronic Aldehyde Aryl Aldehydes (Condensation) Core->Aldehyde Ureas Pyrazolyl Ureas (Kinase Inhibitors) Iso->Ureas Nucleophilic Addn Biaryl 4-Aryl-Pyrazoles (Suzuki Products) Boronic->Biaryl Suzuki-Miyaura Schiff Schiff Bases / Imines Aldehyde->Schiff -H2O

Caption: Divergent synthetic utility of the 4-chloro-5-aminopyrazole scaffold.

Protocol A: Synthesis of the Core Scaffold

Context: If the compound is not purchased, it is best synthesized via direct chlorination to avoid regioselectivity issues associated with cyclizing 4-chloroketonitriles.

  • Starting Material: Dissolve 1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv) in anhydrous DMF (dimethylformamide).

  • Chlorination: Cool to 0°C. Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise over 30 minutes.

    • Why: NCS provides a controlled source of Cl+ without the over-chlorination risks of chlorine gas.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Pour into ice-water. The product often precipitates. If not, extract with ethyl acetate, wash with brine, and dry over Na2SO4.

  • Purification: Recrystallization from ethanol/water or column chromatography.

    • Yield Target: >85%.[2][3]

Protocol B: C4-Functionalization (Suzuki-Miyaura Coupling)

Context: This reaction transforms the "inert" chlorine into an aryl group, accessing 3,4,5-trisubstituted pyrazoles.

  • Reagents:

    • Substrate: this compound (1.0 equiv).

    • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

    • Catalyst: XPhos Pd G2 (2–5 mol%).

      • Expert Note: Standard Pd(PPh3)4 often fails with heteroaryl chlorides. XPhos is electron-rich and bulky, facilitating the oxidative addition into the challenging C-Cl bond.

    • Base: K3PO4 (3.0 equiv).

    • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine all reagents in a sealed tube.

    • Heat to 100°C for 12–16 hours.

  • Isolation: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol C: N5-Functionalization (Urea Synthesis)

Context: This creates the classic "donor-acceptor" motif found in p38 MAP kinase and VEGFR inhibitors.

  • Reagents: this compound (1.0 equiv), Aryl Isocyanate (1.1 equiv).

  • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Dissolve the amine in THF.

    • Add the isocyanate dropwise at 0°C.

    • Allow to warm to room temperature. A precipitate (the urea) usually forms within 2 hours.

  • Workup: Filter the solid and wash with cold ether. This avoids aqueous workup and maximizes purity.

Pharmaceutical & Agrochemical Applications

Medicinal Chemistry: Kinase Inhibition

The 5-amino-pyrazole motif is a bioisostere of the adenine ring of ATP. When the 4-position is chlorinated, it enhances the molecule's fit into the ATP-binding pocket.

  • Pharmacophore Logic:

    • N2 (Pyrazole): Accepts a hydrogen bond from the hinge region of the kinase.

    • 5-NH (Exocyclic): Donors a hydrogen bond to the hinge (e.g., to the backbone carbonyl of the gatekeeper residue).

    • 4-Cl: Occupies the hydrophobic "Gatekeeper" pocket or Solvent Front, improving potency over the unsubstituted analog by displacing water and increasing van der Waals contact.

Agrochemicals: Fungicides

In crop protection, this scaffold serves as a precursor to succinate dehydrogenase inhibitors (SDHIs). The 4-chloro group prevents metabolic degradation by fungal cytochrome P450s, significantly extending the half-life of the active agent in the field.

Diagram 2: Pharmacophore Mapping

Caption: Structural logic of the 4-chloro-5-aminopyrazole scaffold in kinase active sites.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Title: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Suzuki Coupling of Halo-Pyrazoles

    • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogen
    • Source: Academia.edu / Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Reactivity with Isocyanates

    • Title: Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one.[4]

    • Source: ResearchG
    • URL:[Link]

  • Crystal Structure & Schiff Bases

    • Title: (E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyleneamino]benzamide.[5]

    • Source: Acta Crystallographica / PubMed.
    • URL:[Link]

Sources

Difference between 3-amino and 5-amino pyrazole tautomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomerism of 3-Amino and 5-Aminopyrazoles for Drug Development Professionals

Abstract

Pyrazoles are a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. A critical, yet often complex, feature of N-unsubstituted pyrazoles is their prototropic tautomerism, an equilibrium that profoundly dictates their physicochemical properties and biological interactions. For aminopyrazoles, this phenomenon primarily manifests as an annular equilibrium between 3-amino-1H and 5-amino-1H tautomers. Mischaracterization of the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) models and wasted resources in drug development. This guide provides senior researchers and drug development professionals with a comprehensive technical overview of the structural and environmental factors governing this equilibrium, the rigorous experimental and computational methodologies for its characterization, and the critical implications for pharmaceutical design and intellectual property.

The Tautomeric Landscape of Aminopyrazoles

Tautomerism in aminopyrazoles involves the migration of a proton, leading to distinct structural isomers that are in dynamic equilibrium. While several forms are theoretically possible, the landscape is dominated by annular tautomerism.

Annular Prototropic Tautomerism: The Primary Equilibrium

The most significant and widely studied equilibrium in N-unsubstituted aminopyrazoles is annular tautomerism. This process involves the 1,2-migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2). This rapid interconversion results in an equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms.[1] These two tautomers are distinct chemical entities with different hydrogen bonding patterns, dipole moments, and steric profiles, which are critical for receptor recognition.[1]

Side-Chain Tautomerism: The Minor Contributor

A second possibility is side-chain tautomerism, where a proton migrates from the exocyclic amino group to a ring nitrogen, yielding imino tautomers (e.g., 3-imino-2,3-dihydro-1H-pyrazole). However, extensive theoretical and experimental studies have confirmed that the amino forms are significantly more stable. This stability is attributed to the preservation of the pyrazole ring's aromaticity, rendering the imino tautomers largely insignificant under typical physiological and experimental conditions.[1] Therefore, the primary focus for drug development remains the annular equilibrium.

Tautomeric_Equilibria cluster_major Annular Tautomerism (Major) cluster_minor Side-Chain Tautomerism (Minor) Tautomer3 3-Amino-1H-pyrazole Tautomer5 5-Amino-1H-pyrazole Tautomer3->Tautomer5 H⁺ Shift (N1 ⇌ N2) Imino Imino Tautomers Tautomer3->Imino H⁺ Shift (Exo ⇌ Endo)

Caption: Primary tautomeric equilibria in aminopyrazoles.

Factors Governing Tautomeric Stability

The position of the 3-amino versus 5-amino equilibrium is a delicate balance governed by a combination of intramolecular electronic effects and intermolecular interactions with the environment.[1] The equilibrium constant, KT, is defined as [[5-amino tautomer]] / [[3-amino tautomer]].

Electronic Effects of Substituents

The electronic nature of other substituents on the pyrazole ring is a primary determinant of tautomeric preference.

  • Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and alkyl groups, which donate electron density through resonance or induction, tend to stabilize the tautomer where the amino group is at the C3 position (3-amino tautomer).[1][2] This arrangement allows the N-H proton to reside on the nitrogen (N1) adjacent to the carbon with the electron-withdrawing amino group, creating a more stable electronic configuration.[2]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like -NO₂, -CN, or -CF₃, which withdraw electron density, favor the tautomer where the amino group is at the C5 position (5-amino tautomer).[2][3] This places the more acidic N-H proton on the nitrogen (N1) adjacent to the carbon bearing the EWG, while the lone pair resides on the nitrogen (N2) closer to the amino group.

Solvent Effects

The surrounding medium plays a crucial role in modulating the tautomeric equilibrium, primarily through hydrogen bonding and polarity.

  • Polarity: A more polar solvent will preferentially stabilize the more polar tautomer. Ab initio calculations have shown that the 5-amino tautomer is generally more polar, and its stability increases relative to the 3-amino form when moving from the gas phase to a polar solvent like DMSO.[4]

  • Hydrogen Bonding: Protic solvents can form specific hydrogen bonds with the pyrazole, influencing the equilibrium. The ability of a tautomer to act as a hydrogen bond donor or acceptor can be leveraged by the solvent, shifting the equilibrium to favor the better-solvated species.[5]

Solid-State Effects

In the solid state, crystal packing forces and intermolecular hydrogen bonding often lock the molecule into a single, thermodynamically preferred tautomeric form.[4] X-ray crystallography has shown that for many 4-substituted aminopyrazoles, the 3-amino tautomer is the exclusive form present in the crystal lattice.[4][6] However, this is not universal; the presence of strong electron-withdrawing groups can favor the 5-amino tautomer even in the solid state.[6] It is a critical error to assume the solid-state structure represents the dominant form in solution.

Methodologies for Tautomer Differentiation

A multi-pronged approach combining computational chemistry and experimental spectroscopy is required for unambiguous characterization of the tautomeric equilibrium.

Workflow cluster_synthesis Compound Preparation cluster_analysis Tautomer Characterization cluster_conclusion Data Integration Synth Synthesis & Purification Comp Computational Modeling (DFT Calculations) Synth->Comp Spec Spectroscopic Analysis (NMR, X-ray, IR) Synth->Spec Integrate Compare Experimental & Theoretical Data Comp->Integrate Spec->Integrate Assign Assign Dominant Tautomer & Quantify Equilibrium (KT) Integrate->Assign

Caption: General workflow for tautomer characterization.

Computational Modeling

Quantum chemical calculations are invaluable for predicting the intrinsic stability of tautomers. Density Functional Theory (DFT) is a widely used and reliable method.

Table 1: Calculated Relative Energies of 3-Amino vs. 5-Aminopyrazole Tautomers

Method/Basis Set Environment More Stable Tautomer ΔG (kJ/mol) Reference
DFT(B3LYP)/6-311++G(d,p) Gas Phase 3-Aminopyrazole 9.8 [2]
AM1 Gas Phase 3-Aminopyrazole ~8.4 [6]
B3LYP/6-31G** Gas Phase 3-Aminopyrazole Varies w/ substituent [4]

| B3LYP/6-31G** (PCM) | DMSO | 5-Aminopyrazole | Varies w/ substituent |[4] |

Protocol 1: DFT Calculation for Tautomer Stability

  • Structure Generation: Build the 3D structures of both the 3-amino and 5-amino tautomers of the pyrazole derivative of interest using a molecular editor.

  • Method Selection: Choose a reliable level of theory and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide accurate results for these systems.[2]

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase to find the lowest energy conformation.

  • Frequency Calculation: Conduct a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, Gibbs free energy).

  • Solvation Modeling (Optional but Recommended): To simulate solution-phase behavior, repeat steps 3 and 4 using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., DMSO, water).[4]

  • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and/or in the chosen solvent. The tautomer with the lower Gibbs free energy is the thermodynamically more stable form. The theoretical KT can be calculated using the equation: ΔG = -RT ln(KT).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for studying tautomeric equilibria in solution.[7]

  • Key Differentiators: The chemical shifts of the ring carbons, particularly C3 and C5, are highly sensitive to the tautomeric state.[8] In cases of rapid exchange, a single set of time-averaged signals is observed.[9] However, in some solvents like DMSO-d₆, proton exchange can be slowed, allowing for the observation of distinct signals for both tautomers.[4]

  • 1H NMR: The chemical shift of the ring proton (C5-H in the 3-amino tautomer, C3-H in the 5-amino tautomer) can be diagnostic. The broad signal for the pyrazole N-H proton (typically 10-14 ppm) confirms the presence of N-unsubstituted species.[9]

  • 13C NMR: This is often the most definitive technique. The carbon atom attached to the amino group (C3 or C5) experiences a significant upfield shift compared to the corresponding carbon in the other tautomer.

  • 15N NMR: While less common, 15N NMR can provide unambiguous evidence. The "pyridine-like" nitrogen (N2) and "pyrrole-like" nitrogen (N1-H) have distinct chemical shifts that change depending on the tautomer.[10]

Protocol 2: NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve approximately 5-10 mg of the high-purity aminopyrazole derivative in 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is highly recommended as it can slow proton exchange.[4][11]

  • 1H and 13C NMR Acquisition: Acquire standard 1D 1H and 13C{1H} spectra at ambient temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz).

  • Initial Analysis: Examine the spectra for signal doubling. If two distinct sets of signals are present, the equilibrium is slow on the NMR timescale. If a single set of averaged signals is observed, the exchange is fast.

  • Variable Temperature (VT) NMR: If exchange is fast, acquire spectra at lower temperatures. Cooling the sample can slow the interconversion rate, potentially resolving the averaged signals into two distinct sets, allowing for direct observation and quantification of both tautomers.[9]

  • 2D NMR (HSQC/HMBC): If signals are complex or overlapping, acquire 2D spectra. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful for assigning quaternary carbons and correlating the N-H proton to the C3 and C5 positions, which helps to definitively assign each set of signals to the correct tautomer.[9]

  • Quantification: If distinct signals for both tautomers are observed, determine the tautomeric ratio (KT) by integrating the corresponding, well-resolved signals in the 1H NMR spectrum.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the tautomeric form present in the solid state.[12] This information is invaluable for understanding solid-state properties and can serve as a structural anchor for one of the tautomers, aiding in the assignment of spectroscopic data. However, as previously noted, the solid-state form is not necessarily the dominant tautomer in solution.

Implications in Drug Development

A thorough characterization of the tautomeric behavior of any aminopyrazole-based drug candidate is a critical step in lead optimization.

  • Receptor Recognition: Tautomers are distinct isomers with different shapes and patterns of hydrogen bond donors and acceptors. A receptor's binding pocket may exhibit high affinity for one tautomer but not the other. Designing a molecule based on the "wrong" tautomer will result in poor biological activity.[1]

  • Physicochemical Properties: Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, and Excretion) properties like pKa, lipophilicity (logP), and solubility. For instance, a more polar tautomer might have better aqueous solubility but poorer membrane permeability.[1]

  • Intellectual Property (IP): Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and freedom-to-operate. A comprehensive understanding of the tautomeric space is essential for robust IP protection.[1]

Conclusion

The distinction between 3-amino and 5-aminopyrazole tautomers is not a mere academic curiosity; it is a fundamental aspect of their chemistry with profound consequences for drug design and development. The tautomeric equilibrium is a dynamic process influenced by subtle electronic and environmental factors. Relying on a single analytical method or assuming the solid-state structure persists in solution can lead to critical errors in interpretation. A rigorous, multi-faceted approach employing high-level computational modeling alongside advanced NMR spectroscopy is the gold standard for accurately characterizing the tautomeric landscape of these vital medicinal chemistry scaffolds. This investment in foundational chemical understanding is paramount to the successful and efficient development of novel pyrazole-based therapeutics.

References

  • Sharma, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 668–693. [Link]

  • Krasavin, M., et al. (2018). Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. The Journal of Organic Chemistry, 83(23), 14356–14369. [Link]

  • Stoyanov, S., et al. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications, 54(1), 75-81. [Link]

  • Sharma, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • Li, Y., et al. (2025). Eco-friendly and Practical Synthesis of 3-Aminopyrazoles in Water. ACS Omega. [Link]

  • Taszarek, S., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2645. [Link]

  • Reva, I., et al. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

  • Afonin, A. V., et al. (2003). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate. [Link]

  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4293. [Link]

  • Cristiano, M. L. S., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • Zhang, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 488. [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250. [Link]

  • Cristiano, M. L. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 46. [Link]

  • Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • Klein, H., et al. (2004). The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study. Physical Chemistry Chemical Physics, 6(3), 463-473. [Link]

  • Wang, Y., et al. (2024). Selected Electrosynthesis of 3-Aminopyrazoles from α,β-Alkynic Hydrazones and Secondary Amines. The Journal of Organic Chemistry. [Link]

  • Holschbach, M., et al. (2003). Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. The Journal of Organic Chemistry, 68(23), 8843–8851. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

  • Cristiano, M. L. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Heinicke, G., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(11), 1800. [Link]

  • Holschbach, M., et al. (2003). Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism. PubMed. [Link]

  • Holschbach, M., et al. (2003). Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. The Journal of Organic Chemistry. [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. [Link]

  • Holschbach, M., et al. (2003). Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. The Journal of Organic Chemistry. [Link]

  • Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

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  • Foces-Foces, C., et al. (1997). Structure and Tautomerism of 3(5)Amino5(3)-arylpyrazoles in the Solid State and in Solution: An X-Ray and NMR Study. ResearchGate. [Link]

  • Zimnitskii, V. S., et al. (2007). Synthesis and Features of 4-aminopyrazoles with Perfluoroalkyl Substituent. ProQuest. [Link]

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Literature review of 4-chloropyrazole derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloropyrazole scaffold represents a critical bioisostere in modern medicinal chemistry, primarily utilized to modulate metabolic stability and fine-tune ligand-target binding kinetics.[1] Unlike its 4-methyl analogue (Fomepizole) or 4-hydrogen parent, the 4-chloro substitution introduces a unique combination of electron-withdrawing character (


) and lipophilicity (

) without significant steric penalty.[1] This guide analyzes the strategic deployment of 4-chloropyrazoles in kinase inhibition (FLT3, Aurora-A) and metabolic enzyme regulation (ADH), supported by validated synthetic protocols.[1]

Part 1: The Pharmacophore Rationale[1]

The "Chlorine Walk" & Metabolic Blocking

In drug design, the C4 position of the pyrazole ring is a metabolic "soft spot," susceptible to oxidative metabolism by Cytochrome P450 enzymes.[1] Substituting the C4-hydrogen with chlorine serves two distinct mechanistic functions:

  • Metabolic Blockade: The C-Cl bond (bond dissociation energy ~81 kcal/mol) is significantly more resistant to oxidation than the C-H bond (~98 kcal/mol, but mechanistically accessible via radical abstraction).[1] This substitution extends the half-life (

    
    ) of the parent scaffold.[1]
    
  • Electronic Modulation: Chlorine acts as an electron-withdrawing group (EWG) via induction, lowering the

    
     of the pyrazole N-H.[1] This acidity modulation can strengthen hydrogen bonds formed by the pyrazole NH in the ATP-binding pockets of kinases.[1]
    
Halogen Bonding: The Sigma-Hole Limitation

While heavier halogens (Br, I) are often employed to exploit "halogen bonding" (interaction between the halogen's positive


-hole and a carbonyl backbone), chlorine occupies a transitional space.[1]
  • Observation: In Casein Kinase-2 (CK2) inhibitors, 4-chloro derivatives often fail to form significant halogen bonds compared to 4-bromo/iodo analogs due to a smaller, less polarized

    
    -hole.[1]
    
  • Strategic Application: Use 4-Cl when steric fit is prioritized over halogen bonding, or when the instability/toxicity of aryl iodides precludes their use in late-stage candidates.[1]

SAR Decision Logic

The following decision tree illustrates when to deploy the 4-chloropyrazole motif during Lead Optimization.

SAR_Logic Start Pyrazole Lead Candidate Issue_Metab Issue: Rapid C4 Oxidation? Start->Issue_Metab Issue_Potency Issue: Low Potency? Start->Issue_Potency Sol_Metab Strategy: Block C4 Issue_Metab->Sol_Metab Yes Check_Hbond Target: ATP Hinge Region? Issue_Potency->Check_Hbond Decision_Cl Apply 4-Chloro (Metabolic Block + Low Steric) Sol_Metab->Decision_Cl Preferred Decision_Me Apply 4-Methyl (Fomepizole-like) Sol_Metab->Decision_Me If EWG not tolerated Check_Hbond->Decision_Cl H-Bond Donor Tuning Decision_Br Apply 4-Bromo/Iodo (Halogen Bond Required) Check_Hbond->Decision_Br Sigma-Hole Target

Figure 1: Strategic decision tree for substituting the pyrazole C4 position.

Part 2: Therapeutic Case Studies

Kinase Inhibition: FLT3 and Aurora-A

In the context of Acute Myeloid Leukemia (AML), the 4-chloropyrazole moiety has proven essential in Type II kinase inhibitors.[1]

  • Target: FMS-like tyrosine kinase 3 (FLT3).[1]

  • Mechanism: Biphenyl-substituted pyrazoyl-ureas (e.g., Compound 10q) utilize the pyrazole ring to anchor the inhibitor in the ATP binding site.[1] The 4-substitution pattern dictates selectivity against c-Kit.[1]

  • Outcome: 4-chloropyrazole derivatives demonstrated nanomolar potency (

    
     nM) and superior metabolic stability in human microsomes compared to non-substituted analogs.[1]
    
Alcohol Dehydrogenase (ADH) Inhibition

Historically, 4-substituted pyrazoles are competitive inhibitors of ADH.[1]

CompoundSubstituent (C4)Relative Potency (Human ADH)Clinical Status
Pyrazole -HBaselineToxic (Hepatotoxic)
4-Chloropyrazole -ClHighResearch Tool
Fomepizole -

HighFDA Approved (Methanol Poisoning)
4-Iodopyrazole -IVery HighToxic/Unstable

Technical Insight: While 4-iodopyrazole is the most potent due to hydrophobic interactions in the substrate channel, 4-chloropyrazole offers a balance of potency and chemical stability, making it a vital probe for characterizing ADH isoenzymes in vitro.[1]

Part 3: Synthetic Architectures & Protocols[1][2]

Synthesis Strategy: Electrophilic Chlorination

Direct chlorination of the pyrazole ring is the industry standard.[1] While


 gas was historically used, it lacks regioselectivity and safety on the benchtop.[1] Modern protocols utilize N-Chlorosuccinimide (NCS) or Trichloroisocyanuric Acid (TCCA).[1]
Protocol: TCCA-Mediated "Green" Chlorination

This protocol is superior to NCS for scale-up due to higher atom economy and easier workup.[1]

Reagents:

  • Substrate: 1,3,5-trisubstituted pyrazole or 1H-pyrazole.[1]

  • Reagent: Trichloroisocyanuric Acid (TCCA) (0.34 eq per Cl atom needed).[1]

  • Solvent: Acetonitrile (MeCN) or Methanol.[1]

Workflow Diagram:

TCCA_Synthesis Input Pyrazole Substrate (1.0 eq) Process Electrophilic Subst. (Chloronium ion) Input->Process Reagent TCCA (0.34 eq) Reagent->Process Solvent MeCN RT, 1-4 h Solvent->Process Quench Quench: NaHSO3 (aq) Process->Quench Product 4-Chloropyrazole (>90% Yield) Quench->Product

Figure 2: One-pot oxidative chlorination using TCCA.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of pyrazole substrate in 5 mL of Acetonitrile.

  • Addition: Add TCCA (0.34 mmol) portion-wise at Room Temperature (RT). Note: Exothermic reaction; monitor temperature.

  • Monitoring (Self-Validation): Spot TLC every 30 minutes. The appearance of a less polar spot indicates product formation.[1]

    • Critical Check: If the reaction stalls, add 5 mol% of acetic acid to catalyze the release of electrophilic chlorine.[1]

  • Quench: Pour mixture into 10% aqueous

    
     to neutralize active chlorine species.
    
  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[1]
Protocol: Electrochemical Synthesis (Alternative)

For industrial flow chemistry applications, electrolysis of pyrazole in aqueous NaCl serves as a reagent-free chlorination method.[1]

  • Anode: Platinum (Pt).[1]

  • Electrolyte: Saturated NaCl.[1]

  • Current Density:

    
    .[1]
    
  • Yield: ~68-92% depending on 3,5-substitution.[1]

References

  • Vertex AI Search. (2025).[1] The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles. National Institutes of Health (NIH).[1] Link

  • Regier Voth, A., & Ho, P. S. (2007).[1][2] The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry. Link

  • Zambon, A., et al. (2020).[1] Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.[1][3] Link

  • Lyalin, B. V., et al. (2008).[1] Electrosynthesis of 4-chloro derivatives of pyrazole and alkylpyrazoles. Russian Journal of Electrochemistry. Link

  • Wang, Y., et al. (2021).[1][4][5] Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules (MDPI).[1] Link[1]

Sources

Methodological & Application

Synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine from Methylhydrazine: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive guide for the synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine, a valuable heterocyclic building block for drug discovery. The described three-step synthetic pathway starts from readily available methylhydrazine and ethyl 2-cyanoacetate. The protocols detailed herein are designed for researchers in medicinal chemistry and process development, with a focus on procedural logic, safety, and reproducibility. The synthesis involves an initial cyclocondensation to form the pyrazole core, followed by N-methylation, and a final regioselective chlorination.

Introduction

Substituted pyrazoles are a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs. The specific compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. Its utility stems from the orthogonal reactivity of the chloro and amino substituents, allowing for selective downstream modifications. This guide outlines a reliable and scalable synthesis beginning with methylhydrazine, providing a logical and efficient route to this important intermediate.

Synthetic Strategy & Mechanistic Overview

The synthesis is accomplished in three distinct steps, as illustrated in the workflow below. The strategy is designed to build the pyrazole core first, establish the correct N-methylation pattern, and finally install the chloro substituent at the C4 position.

Overall Synthetic Pathway:

Synthetic_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Chlorination A Methylhydrazine C 5-Amino-3-methyl-1H-pyrazole A->C EtOH, Reflux B Ethyl 2-cyanoacetate B->C D 5-Amino-1,3-dimethyl-1H-pyrazole C->D CH₃I, K₂CO₃, Acetone E 4-Chloro-1,3-dimethyl- 1H-pyrazol-5-amine D->E NCS, CH₃CN

Figure 1: High-level workflow for the synthesis of the target compound.

Step 1: Pyrazole Ring Formation The synthesis commences with the classic Knorr pyrazole synthesis.[1] The most common and versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[2][3] In this case, methylhydrazine reacts with ethyl 2-cyanoacetate. The reaction is believed to proceed through nucleophilic attack of the hydrazine's terminal nitrogen on the ester carbonyl, followed by an intramolecular cyclization via attack of the other nitrogen on the nitrile carbon, ultimately yielding 5-Amino-3-methyl-1H-pyrazole.[3]

Step 2: N-Methylation The second step involves the N-methylation of the pyrazole ring. Due to the presence of two nitrogen atoms in the pyrazole ring and an exocyclic amino group, regioselectivity can be a challenge. However, using a mild base like potassium carbonate and a methylating agent such as methyl iodide in a polar aprotic solvent like acetone typically favors methylation on the pyrazole ring nitrogens. The formation of the 1,3-dimethyl isomer is a common outcome in such reactions, leading to the intermediate 5-Amino-1,3-dimethylpyrazole.[4]

Step 3: Regioselective Chlorination The final step is the chlorination of the electron-rich pyrazole ring. The 4-position is activated by the two nitrogen atoms and the amino group, making it susceptible to electrophilic substitution. N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation as it is a mild and selective source of electrophilic chlorine, minimizing over-chlorination and side reactions.[5] The reaction is typically carried out in a polar solvent like acetonitrile to afford the final product, this compound.

Detailed Experimental Protocols

Safety Preamble: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Methylhydrazine is toxic and a suspected carcinogen; handle with extreme care.

Step 1: Synthesis of 5-Amino-3-methyl-1H-pyrazole

  • Reagents & Materials:

    Reagent M.W. Amount Moles
    Methylhydrazine 46.07 4.61 g 0.10
    Ethyl 2-cyanoacetate 113.12 11.31 g 0.10

    | Ethanol (Absolute) | - | 100 mL | - |

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methylhydrazine and 50 mL of absolute ethanol.

    • Slowly add ethyl 2-cyanoacetate to the stirred solution at room temperature. An exothermic reaction may be observed.

    • Add the remaining 50 mL of ethanol.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

    • Filter the resulting solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 5-Amino-3-methyl-1H-pyrazole as a white to off-white solid.

Step 2: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole

  • Reagents & Materials:

    Reagent M.W. Amount Moles
    5-Amino-3-methyl-1H-pyrazole 97.12 9.71 g 0.10
    Methyl Iodide 141.94 15.6 g 0.11
    Potassium Carbonate (K₂CO₃) 138.21 20.7 g 0.15

    | Acetone | - | 150 mL | - |

  • Procedure:

    • In a 250 mL round-bottom flask, suspend 5-Amino-3-methyl-1H-pyrazole and potassium carbonate in acetone.

    • Stir the suspension vigorously and add methyl iodide dropwise at room temperature.

    • Heat the mixture to reflux (approx. 56 °C) and maintain for 8-12 hours, monitoring by TLC.

    • After the reaction is complete, cool to room temperature and filter off the inorganic salts.

    • Wash the salts with a small amount of acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate 5-Amino-1,3-dimethylpyrazole.[4]

Step 3: Synthesis of this compound

  • Reagents & Materials:

    Reagent M.W. Amount Moles
    5-Amino-1,3-dimethyl-1H-pyrazole 111.15 11.12 g 0.10
    N-Chlorosuccinimide (NCS) 133.53 13.35 g 0.10

    | Acetonitrile (CH₃CN) | - | 200 mL | - |

  • Procedure:

    • Dissolve 5-Amino-1,3-dimethyl-1H-pyrazole in acetonitrile in a 500 mL flask protected from light.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add N-Chlorosuccinimide portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction to completion using TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR (δ, ppm)Expected Mass (m/z)
5-Amino-3-methyl-1H-pyrazole Signals for CH₃, pyrazole C4-H, NH₂, and NH protons.[M+H]⁺ ≈ 98.1
5-Amino-1,3-dimethyl-1H-pyrazole Signals for two distinct CH₃ groups, pyrazole C4-H, and NH₂ protons.[M+H]⁺ ≈ 112.2
This compound Absence of the C4-H signal. Signals for two CH₃ groups and NH₂ protons.[M+H]⁺ ≈ 146.1 (with ³⁵Cl/³⁷Cl isotope pattern)

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Increase reflux time. Ensure reagents are pure and dry.
Mixture of isomers in Step 2 Non-selective methylation.Screen different bases (e.g., NaH) or methylating agents. Optimize temperature. Separation may require careful chromatography.
Low yield/side products in Step 3 Over-chlorination or degradation.Maintain low temperature during NCS addition. Protect the reaction from light. Use exactly one equivalent of NCS.

References

  • Der Pharma Chemica. (n.d.). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Verlag der Zeitschrift für Naturforschung. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Retrieved from [Link]

  • MDPI. (2010). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • PMC. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • MDPI. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.

Sources

Vilsmeier-Haack cyclization protocols for pyrazole amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Vilsmeier-Haack Cyclization Protocols for Functionalized Pyrazole Amine Synthesis

Executive Summary & Strategic Rationale

The pyrazole ring is a "privileged scaffold" in modern drug discovery, ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). While direct condensation of


-diketones with hydrazines is common, it often lacks regioselectivity and functional density.

The Vilsmeier-Haack (VH) cyclization offers a superior alternative for generating highly functionalized cores. Unlike standard condensations, the VH protocol applied to hydrazones performs a "triple-action" sequence: cyclization, C4-formylation, and C5-chlorination in a single pot.

Why this matters: The resulting 5-chloro-4-formylpyrazole is a versatile electrophilic hub. The C5-chloride is highly activated for SNAr displacement by amines, allowing for the rapid synthesis of 5-aminopyrazoles , while the C4-aldehyde remains available for reductive amination. This guide details the protocol for this "VH-to-Amine" workflow, ensuring high purity and regiocontrol.

Mechanistic Pathway & Workflow

The reaction proceeds via the formation of a hydrazone, which is then subjected to the Vilsmeier reagent (DMF/POCl3).[1] The mechanism involves the formation of a chloromethyleniminium salt, attack by the hydrazone, and subsequent cyclization-elimination.

Pathway Visualization

Vilsmeier_Pyrazole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization cluster_2 Step 3: Amine Functionalization Ketone Acetophenone Derivatives Hydrazone Hydrazone Intermediate Ketone->Hydrazone + AcOH (cat) Hydrazine Aryl/Alkyl Hydrazine Hydrazine->Hydrazone Bis_Formyl Bis-formylated Intermediate Hydrazone->Bis_Formyl + VH Reagent (Double Formylation) VH_Reagent Vilsmeier Reagent (POCl3 + DMF) VH_Reagent->Bis_Formyl Chloro_Pyrazole 5-Chloro-4-formyl pyrazole Bis_Formyl->Chloro_Pyrazole Cyclization & Chlorination Amino_Pyrazole 5-Amino-4-formyl pyrazole Chloro_Pyrazole->Amino_Pyrazole SnAr Displacement (K2CO3, DMF, Heat) Sec_Amine Secondary Amine (HNR2) Sec_Amine->Amino_Pyrazole

Caption: Logical flow from hydrazone precursors to 5-aminopyrazoles via Vilsmeier-Haack cyclization and SNAr displacement.

Experimental Protocols

Protocol A: Synthesis of 1-Aryl-3-substituted-5-chloro-4-formylpyrazole

The core VH cyclization step.

Reagents:

  • Acetophenone hydrazone derivative (1.0 equiv)

  • POCl3 (Phosphorus oxychloride) (3.0 equiv)

  • DMF (N,N-Dimethylformamide) (5.0 - 10.0 equiv)

  • Solvent: DMF (neat) is preferred; CH2Cl2 can be used for temperature control.

Procedure:

  • Reagent Preparation (Exothermic): In a flame-dried round-bottom flask under N2, cool DMF (10 mL/g substrate) to 0°C using an ice/salt bath. Dropwise add POCl3 over 20 minutes.

    • Critical Control Point: Maintain internal temperature < 10°C to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 min at 0°C until the salt precipitates (white/yellowish solid).

  • Addition: Dissolve the hydrazone in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT), then heat to 60–80°C for 3–6 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 2:8). The hydrazone spot will disappear, and a less polar, UV-active spot (the 5-Cl-pyrazole) will appear.

  • Quenching (Hazardous): Cool the reaction mixture to RT. Pour slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Note: Neutralize the acidic mixture with saturated NaHCO3 or 20% NaOH solution to pH 7–8. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with copious water, and dry under vacuum. Recrystallize from Ethanol/DMF if necessary.

Typical Yields: 70–90%

Protocol B: Synthesis of 5-Amino-4-formylpyrazoles (SNAr)

Converting the VH product into the target "Pyrazole Amine".

Rationale: The 5-chloro position activated by the adjacent imine nitrogen and the electron-withdrawing 4-formyl group is highly susceptible to nucleophilic attack.

Reagents:

  • 5-Chloro-4-formylpyrazole (from Protocol A) (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperazine, Pyrrolidine) (1.2 – 1.5 equiv)

  • Base: K2CO3 (2.0 equiv) or Et3N

  • Solvent: DMF or Acetonitrile

Procedure:

  • Suspend 5-chloro-4-formylpyrazole and K2CO3 in DMF (5 mL/mmol).

  • Add the secondary amine.

  • Heat the mixture to 80–100°C for 4–8 hours.

    • Observation: The reaction often changes color (yellow to orange) as the substitution proceeds.

  • Pour into ice water. The 5-aminopyrazole usually precipitates. Filter and wash with water.

  • Optional: If the product is soluble, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na2SO4, and concentrate.

Data Analysis & Optimization

The following table summarizes the impact of temperature and stoichiometry on the VH cyclization of acetophenone phenylhydrazone (Model Substrate).

EntryPOCl3 (Equiv)Temperature (°C)Time (h)Yield (5-Cl-4-CHO)Observations
11.5601235%Incomplete conversion; mono-formylated intermediates observed.
23.025 (RT)2445%Slow kinetics; cyclization is rate-limiting at RT.
3 3.0 70 4 88% Optimal Conditions. Clean conversion.
45.0100265%Significant tar formation; degradation of aldehyde.
53.070482%Microwave irradiation (sealed vessel, 15 min hold).

Key Technical Insights:

  • Stoichiometry: A minimum of 3 equivalents of POCl3 is required. One equivalent activates the DMF, one formylates the hydrazone C-alpha, and the third facilitates the cyclization/chlorination.

  • Regioselectivity: The VH reaction on hydrazones is highly regioselective for 1,3-disubstituted-5-chloro-4-formylpyrazoles. The bulky 5-chloro group prevents the formation of isomers often seen in standard hydrazine condensations.

Safety & Troubleshooting

  • POCl3 Handling: Highly corrosive and reacts violently with water. All glassware must be flame-dried. Quenching must be done slowly on ice to manage HCl evolution.

  • "Stuck" Reaction: If the intermediate hydrazone is consumed but cyclization is slow (Step 3), add an additional 1.0 equiv of POCl3 and increase temperature by 10°C.

  • N-Dealkylation: If using N-alkyl hydrazones, high temperatures (>100°C) can sometimes lead to N-dealkylation. Keep temperatures moderate (60-80°C).

References

  • Singh, K., et al. (2004). "Vilsmeier-Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles."[1][2] Journal of Chemical Research.[3]

  • Chikhalia, K.H., et al. (2015). "Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives." ResearchGate.[3][4]

  • Selvi, S.T., et al. (2019). "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc.

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry.

Sources

The Synthesis of Pyrazolo[1,5-a]pyrimidines from Pyrazole-5-amines: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in a wide array of biologically active compounds.[1] These fused bicyclic structures are integral to drugs with applications ranging from sedative and anxiolytic agents like zaleplon and indiplon to potent and selective protein kinase inhibitors for targeted cancer therapy.[2][3][4] Their robust chemical nature and versatile scaffold allow for extensive functionalization, making them highly attractive for drug discovery and development.[1][2]

This technical guide provides an in-depth exploration of the preparation of pyrazolo[1,5-a]pyrimidines, with a specific focus on the versatile and widely employed synthetic routes starting from pyrazole-5-amines. We will delve into the core reaction mechanisms, present detailed, field-proven protocols, and offer insights into experimental design and optimization.

Core Synthetic Strategy: The Binucleophilic Nature of Pyrazole-5-amines

The synthetic foundation for constructing the pyrazolo[1,5-a]pyrimidine ring system from pyrazole-5-amines lies in the inherent binucleophilic character of the starting material. The pyrazole-5-amine possesses two nucleophilic centers: the exocyclic amino group (-NH2) at the C5 position and the endocyclic nitrogen atom (N1) of the pyrazole ring. This dual reactivity allows for a cyclocondensation reaction with a variety of 1,3-bielectrophilic partners to form the fused pyrimidine ring.

The general mechanism proceeds through an initial nucleophilic attack by the more reactive exocyclic C5-amino group on one of the electrophilic centers of the reaction partner. This is typically followed by an intramolecular cyclization via the N1 pyrazole nitrogen attacking the second electrophilic site, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core. The regioselectivity of this process can often be controlled by the nature of the substituents on both the pyrazole and the bielectrophilic reagent, as well as the reaction conditions.

Key Synthetic Methodologies and Protocols

The most prevalent and versatile methods for the synthesis of pyrazolo[1,5-a]pyrimidines from pyrazole-5-amines involve their reaction with β-dicarbonyl compounds, α,β-unsaturated carbonyl compounds (like chalcones), and enaminones.[3][5]

Condensation with β-Dicarbonyl Compounds

The reaction of pyrazole-5-amines with β-dicarbonyl compounds or their synthetic equivalents is a classical and highly efficient method for constructing the pyrazolo[1,5-a]pyrimidine scaffold.[2][5] This approach offers a straightforward route to a wide range of substituted derivatives.

Reaction Mechanism:

The reaction is typically acid-catalyzed. The exocyclic C5-amino group of the pyrazole first attacks one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular condensation of the endocyclic N1 pyrazole nitrogen onto the second carbonyl group, leading to a dihydroxydihydropyrazolo[1,5-a]pyrimidine intermediate, which then undergoes dehydration to furnish the final aromatic product.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product pyrazole Pyrazole-5-amine intermediate1 Initial Adduct pyrazole->intermediate1 Nucleophilic Attack (C5-NH2) diketone β-Dicarbonyl Compound diketone->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization (N1) product Pyrazolo[1,5-a]pyrimidine intermediate2->product Dehydration

Figure 1. Generalized workflow for the synthesis of pyrazolo[1,5-a]pyrimidines from pyrazole-5-amines and β-dicarbonyl compounds.

Experimental Protocol: Synthesis of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

  • Materials:

    • 3-phenyl-1H-pyrazol-5-amine

    • Acetylacetone (2,4-pentanedione)

    • Glacial Acetic Acid

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 3-phenyl-1H-pyrazol-5-amine (1.0 mmol) in glacial acetic acid (5 mL).

    • To this solution, add acetylacetone (1.1 mmol).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice-cold water, which should induce the precipitation of the product.

    • Collect the solid product by filtration, wash thoroughly with water, and then with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.

Table 1: Representative β-Dicarbonyl Reagents and Resulting Substitutions

β-Dicarbonyl ReagentR5 SubstituentR7 Substituent
AcetylacetoneMethylMethyl
BenzoylacetoneMethylPhenyl
DibenzoylmethanePhenylPhenyl
Ethyl AcetoacetateMethylOH
Reaction with α,β-Unsaturated Carbonyl Compounds (Chalcones)

The use of α,β-unsaturated ketones, particularly chalcones, provides an alternative and effective route to pyrazolo[1,5-a]pyrimidines.[5][6] This reaction often proceeds via a Michael addition followed by cyclization and aromatization.

Reaction Mechanism:

The reaction can be initiated by a Michael-type addition of the C5-amino group to the β-carbon of the chalcone. This is followed by an intramolecular cyclization of the N1 pyrazole nitrogen onto the carbonyl carbon. Subsequent dehydration and oxidation (or dehydrogenation) leads to the aromatic pyrazolo[1,5-a]pyrimidine.[5][6] In some cases, an initial condensation at the carbonyl group can occur, followed by cyclization.[2]

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product aminopyrazole Pyrazole-5-amine michael_adduct Michael Adduct aminopyrazole->michael_adduct Michael Addition chalcone Chalcone chalcone->michael_adduct cyclized_intermediate Cyclized Dihydro-product michael_adduct->cyclized_intermediate Intramolecular Cyclization final_product Pyrazolo[1,5-a]pyrimidine cyclized_intermediate->final_product Dehydrogenation/Oxidation

Figure 2. Reaction pathway for the synthesis of pyrazolo[1,5-a]pyrimidines from pyrazole-5-amines and chalcones.

Experimental Protocol: Synthesis of 5,7-diphenylpyrazolo[1,5-a]pyrimidine

  • Materials:

    • 3-Amino-1H-pyrazole

    • Chalcone (1,3-diphenyl-2-propen-1-one)

    • Dimethylformamide (DMF)

    • Potassium Hydroxide (KOH)

    • Ethanol

  • Procedure:

    • Dissolve 3-amino-1H-pyrazole (1.0 mmol) and chalcone (1.0 mmol) in DMF (10 mL) in a round-bottom flask.[5]

    • Add a catalytic amount of KOH.[5]

    • Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and then recrystallize from a suitable solvent like ethanol to yield the pure 5,7-diphenylpyrazolo[1,5-a]pyrimidine.

Multicomponent Reactions

Three-component reactions offer a highly efficient and atom-economical approach to synthesize complex pyrazolo[1,5-a]pyrimidines in a single pot.[2] A common strategy involves the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound like malononitrile or ethyl cyanoacetate.[2]

Reaction Mechanism:

This one-pot synthesis typically proceeds through the formation of an imine intermediate from the aldehyde and the aminopyrazole. This is followed by a nucleophilic attack from the activated methylene compound and subsequent cyclization to form the pyrazolo[1,5-a]pyrimidine core.[2]

Experimental Protocol: Three-Component Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

  • Materials:

    • 3-Amino-1H-pyrazole

    • An aromatic aldehyde (e.g., benzaldehyde)

    • Malononitrile

    • Ethanol

    • Piperidine (catalyst)

  • Procedure:

    • In a round-bottom flask, combine the 3-amino-1H-pyrazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

    • Add a catalytic amount of piperidine (2-3 drops).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.

Troubleshooting and Optimization

  • Low Yields: In cases of low yields, consider optimizing the reaction temperature, time, and catalyst concentration. For condensation reactions, ensuring anhydrous conditions can be beneficial. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times in many cases.[7]

  • Regioselectivity Issues: The formation of regioisomers can be a challenge, particularly with unsymmetrical bielectrophilic reagents.[7] The regiochemical outcome is influenced by the electronic and steric properties of the substituents on both the pyrazole-5-amine and the reaction partner. Careful selection of starting materials and reaction conditions (e.g., pH, solvent) can often favor the formation of the desired isomer.[2] For instance, in reactions with cyclic β-dicarbonyl compounds, the nature of the substituent on the dicarbonyl can direct the regioselective formation of the product.[7]

  • Purification Challenges: If the product is difficult to purify by crystallization, column chromatography on silica gel is a standard alternative. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically effective.

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines from pyrazole-5-amines is a robust and versatile strategy that has been extensively developed and optimized. By understanding the underlying reaction mechanisms and having access to reliable protocols, researchers can efficiently generate diverse libraries of these important heterocyclic compounds for applications in drug discovery and materials science. The methods outlined in this guide, from classical condensations to modern multicomponent reactions, provide a strong foundation for any scientist working in this exciting field.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - RSC Publishing.
  • Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - RSC Publishing.
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis.
  • Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E.
  • An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds - Benchchem.

Sources

Application Note: Synthesis of Pyrazolylureas via Reaction of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine with Isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing


-substituted-N'-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)ureas. The reaction between 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine  (CAS: 16768-37-7) and various isocyanates is a cornerstone transformation in the development of p38 MAPK inhibitors and herbicide candidates.

Unlike simple aliphatic amines, the 5-aminopyrazole scaffold possesses reduced nucleophilicity due to the electron-withdrawing nature of the heteroaromatic ring and the specific inductive effect of the 4-chloro substituent. This guide provides a robust, self-validating methodology to overcome these electronic deactivations, ensuring high yields and purity.

Scientific Foundation & Mechanism

Reactivity Profile

The starting material, this compound, presents a unique reactivity challenge:

  • Electronic Deactivation: The pyrazole ring is inherently electron-deficient compared to benzene. The chlorine atom at position 4 further withdraws electron density from the exocyclic amine at position 5 via the inductive effect (-I), significantly lowering its HOMO energy.

  • Steric Environment: The N1-methyl group creates a proximal steric hurdle, potentially hindering the approach of bulky isocyanates.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway. The lone pair on the exocyclic nitrogen attacks the electrophilic carbon of the isocyanate group (


).

ReactionMechanism Reactants Reactants (Amine + Isocyanate) TS Transition State (Tetrahedral Zwitterion) Reactants->TS Nucleophilic Attack (Rate Limiting) ProtonTransfer Proton Transfer (Fast) TS->ProtonTransfer Charge Stabilization Product Final Urea (Stable Precipitate) ProtonTransfer->Product Irreversible

Figure 1: Mechanistic pathway for the formation of pyrazolylureas. The nucleophilic attack is the rate-determining step, heavily influenced by solvent polarity and temperature.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Substrate: this compound (>97% purity).

  • Electrophile: Aryl or Alkyl Isocyanate (1.1 equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (see Selection Guide).

  • Base (Optional): Triethylamine (TEA) or Pyridine (used only for unreactive isocyanates).

Solvent Selection Guide

The choice of solvent dictates the reaction kinetics and workup efficiency.

SolventTemperatureSuitabilityWorkup Method
DCM 25°C (RT)Highly reactive isocyanates (e.g., Phenyl isocyanate)Filtration (Product precipitates)
THF 60°CModerately reactive isocyanatesEvaporation + Trituration
Toluene 110°C (Reflux)Deactivated/Bulky isocyanatesFiltration upon cooling
Pyridine 25–60°CUnreactive isocyanates (acts as solvent & catalyst)Acidic quench + Extraction
Standard Operating Procedure (Method A: DCM at RT)

Best for standard aryl isocyanates where the product precipitates.

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 145.6 mg) in anhydrous DCM (5 mL).

  • Addition: Add the Isocyanate (1.1 mmol) dropwise via syringe over 5 minutes.

    • Note: A slight exotherm may be observed.

  • Reaction: Cap the flask and stir vigorously at room temperature for 4–12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The amine starting material (

      
      ) should disappear, and a less polar urea spot should appear.
      
  • Workup:

    • If a solid precipitate forms: Filter the solid using a Buchner funnel. Wash the cake with cold DCM (

      
      ) and diethyl ether (
      
      
      
      ).
    • If solution remains clear: Concentrate in vacuo and triturate the residue with cold diethyl ether/hexanes (1:1) to induce crystallization.

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours.

High-Stringency Protocol (Method B: Toluene Reflux)

Required for electron-rich or sterically hindered isocyanates (e.g., tert-butyl isocyanate).

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous Toluene (5 mL).

  • Addition: Add Isocyanate (1.2 – 1.5 mmol).

  • Reaction: Heat to reflux (110°C) for 16–24 hours.

    • Expert Insight: If reaction stalls, add 0.1 eq of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

  • Workup: Cool to room temperature. The urea product often crystallizes out of the toluene solution upon cooling. Filter and wash with cold toluene and hexanes.

Workflow Visualization

ExperimentalWorkflow Start Start: 1.0 eq Amine Dissolved in Solvent Decision Isocyanate Reactivity? Start->Decision PathA High Reactivity (Aryl Isocyanates) Decision->PathA High PathB Low Reactivity (Alkyl/Bulky Isocyanates) Decision->PathB Low CondA Method A: DCM, RT, 4-12h PathA->CondA CondB Method B: Toluene, Reflux, 16-24h PathB->CondB Monitor TLC/LCMS Check (Disappearance of Amine) CondA->Monitor CondB->Monitor Workup Precipitation & Filtration Monitor->Workup Complete Final Pure Urea Product Workup->Final

Figure 2: Decision tree for selecting the optimal synthesis pathway based on isocyanate reactivity.

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Low nucleophilicity of amineSwitch to Method B (Toluene Reflux) or add base catalyst (TEA/DMAP).
Product is Oily/Sticky Impurities or solvent trappingTriturate with Diethyl Ether or Hexanes. Sonicate to induce crystallization.
Bis-urea formation Excess isocyanate + high tempStrictly control stoichiometry (1.0 : 1.1) and lower temperature.[1][2][3]
Structural Validation (Self-Check)

To confirm the formation of the urea and rule out starting material:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad amine singlet (

    
     ppm) and the appearance of two distinct urea protons (
    
    
    
    ppm, often split if coupling occurs).
  • LCMS: Expect a mass shift of

    
    .
    

Safety & Handling

  • Isocyanates: Potent sensitizers and lachrymators. Handle only in a functioning fume hood. Neutralize glassware with 10% aqueous ammonium hydroxide before cleaning.

  • This compound: Irritant. Avoid inhalation of dust.

References

  • El-Metwally, M. A., & Khalil, A. M. (2019). Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one.[4] ResearchGate.[5]

  • Dumas, J., et al. (2000). Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen-Activated Protein Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 10(18), 2051-2054. (Foundational work on pyrazolyl ureas as kinase inhibitors).
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

  • Acta Crystallographica. (2009). (E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyleneamino]benzamide.[6] PubMed.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Bromo Pyrazole Amines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, pyrazole amines are privileged structures, frequently incorporated into pharmacologically active agents and functional materials. The synthesis of derivatives often relies on nucleophilic aromatic substitution (SNAr) at a halogenated position. A common question that arises during synthetic planning is the choice between a chloro or a bromo substituent at the 4-position of a pyrazole amine. This guide provides an in-depth comparison of the expected reactivity of 4-chloro- and 4-bromopyrazole amines in SNAr reactions, supported by mechanistic principles and analogous experimental data.

The Underlying Chemistry: A Primer on Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more familiar SN1 and SN2 reactions of aliphatic compounds, SNAr on aryl halides proceeds through a distinct two-step addition-elimination mechanism.[1][2] The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack.[3]

The generally accepted mechanism involves:

  • Nucleophilic Attack: The nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This initial step is typically the rate-determining step of the reaction as it disrupts the aromaticity of the ring.[3][4]

  • Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. This second step is usually fast.[4]

A critical factor influencing the rate of an SNAr reaction is the nature of the leaving group. Counterintuitively, for many SNAr reactions, the reactivity of halogens does not follow the trend of bond strength (C-I < C-Br < C-Cl < C-F). Instead, the order is often observed to be F > Cl > Br > I.[5] This is because the rate-determining step is the formation of the Meisenheimer complex. A more electronegative halogen can better stabilize the developing negative charge in the transition state and the intermediate through its inductive effect, thus lowering the activation energy of this first step.[5]

Visualizing the SNAr Mechanism

SNAr_Mechanism A 4-Halopyrazole Amine + Nucleophile B Meisenheimer Complex (Rate-determining step) A->B Addition C 4-Aminopyrazole Derivative + Halide B->C Elimination

Caption: The two-step addition-elimination mechanism of SNAr on a 4-halopyrazole amine.

Comparative Reactivity: Insights from a Kinetic Study on a Related Heterocyclic System

For the reaction with butylamine in acetonitrile, the following order of reactivity was observed: F > Br > Cl > I .[6] This finding is significant as it demonstrates that even within a nitrogen-containing heterocyclic system, the inductive effect of the halogen can be the dominant factor in determining the reaction rate, placing bromide as a more reactive leaving group than chloride under these conditions.

Table 1: Relative Reactivity of 6-Halopurine Nucleosides with Butylamine

Leaving GroupRelative Rate Constant (krel)
FluoroMost Reactive
BromoMore Reactive than Chloro
ChloroLess Reactive than Bromo
IodoLeast Reactive

Data adapted from Uddin, M. J., et al. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society, 129(18), 5843–5852.[6]

This observed reactivity order on the purine system strongly suggests that for SNAr reactions on 4-halopyrazole amines with amine nucleophiles, 4-bromopyrazole amines are likely to be more reactive than their 4-chloro counterparts. The slightly lower electronegativity of bromine compared to chlorine is seemingly outweighed by its better ability to stabilize the intermediate through a combination of polarizability and other factors in this context.

However, it is crucial to acknowledge that the nature of the nucleophile and the reaction conditions can sometimes invert this reactivity trend.[6] For instance, with a highly polarizable nucleophile like a thiolate, where the expulsion of the leaving group might become more rate-limiting, the order could revert to the one predicted by bond strength (I > Br > Cl > F).

Experimental Protocols

The following are representative protocols for the synthesis of a 4-halopyrazole and a subsequent SNAr reaction. These should be adapted and optimized for specific substrates and nucleophiles.

Protocol 1: Synthesis of 4-Bromopyrazole

This protocol is adapted from a general method for the regioselective synthesis of 4-bromopyrazoles.

Materials:

  • 1,3-Diketone (e.g., acetylacetone)

  • Arylhydrazine (e.g., phenylhydrazine)

  • N-Bromosuccinimide (NBS)

  • Silica gel supported sulfuric acid (H₂SO₄/SiO₂)

  • n-Hexane

Procedure:

  • In a round-bottom flask, combine the 1,3-diketone (1.0 mmol), arylhydrazine (1.0 mmol), and silica gel supported sulfuric acid (catalytic amount).

  • Add N-Bromosuccinimide (1.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add n-hexane to the reaction mixture and filter the solid.

  • Wash the residue with n-hexane.

  • Evaporate the solvent from the filtrate to obtain the crude 4-bromopyrazole derivative.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This is a general procedure for the amination of a 4-halopyrazole.

Materials:

  • 4-Halopyrazole amine (1.0 mmol)

  • Amine nucleophile (1.1 - 1.5 mmol)

  • A suitable base (e.g., K₂CO₃, DIPEA) (2.0 mmol)

  • A polar aprotic solvent (e.g., DMSO, DMF, n-Butanol)

Procedure:

  • To a solution of the 4-halopyrazole amine in the chosen solvent, add the amine nucleophile and the base.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Synthesis of 4-Halopyrazole cluster_1 SNAr Reaction A Combine Diketone, Hydrazine, and Catalyst B Add N-Halosuccinimide A->B C Reaction and Monitoring B->C D Workup and Purification C->D E Combine 4-Halopyrazole, Amine, and Base in Solvent D->E Starting Material F Heat and Monitor Reaction E->F G Workup and Extraction F->G H Purification G->H

Caption: A generalized workflow for the synthesis of 4-aminopyrazole derivatives via SNAr.

Conclusion and Recommendations

Based on the established principles of SNAr reactions and supported by kinetic data from the closely related purine system, it is reasonable to predict that 4-bromopyrazole amines will generally exhibit higher reactivity than their 4-chloro counterparts in reactions with amine nucleophiles. This makes 4-bromopyrazoles the preferred starting material when a more facile substitution is desired.

However, several factors can influence this reactivity trend, and the choice of halogen should be made in the context of the overall synthetic strategy. For instance, the lower cost and wider availability of chlorinated starting materials might make 4-chloropyrazoles a more practical choice if the reaction conditions can be optimized to achieve a satisfactory yield. Furthermore, for complex molecules with multiple halogen atoms, the differential reactivity of chloro and bromo substituents can be exploited for selective, sequential functionalization.

Ultimately, the optimal choice between a 4-chloro and a 4-bromo pyrazole amine will depend on a careful consideration of the specific nucleophile, desired reaction conditions, cost, and the overall synthetic plan. It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific transformation.

References

  • Anwar, S. (2021). Editorial on Nucleophilic Aromatic Substitution. Journal of Organic and Inorganic Chemistry. [Link]

  • Uddin, M. J., et al. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society, 129(18), 5843–5852. [Link]

  • Aryal, B. (n.d.). Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. KPU Pressbooks. [Link]

  • Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 502. [Link]

  • LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Common Organic Chemistry. (n.d.). SNAr (Cl) - Aromatic Amines. [Link]

  • Hao, L., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1143. [Link]

  • Zaragoza, D., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(12), 3954-3961. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

Comparative Crystallographic & Computational Guide: 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine scaffold is a privileged pharmacophore in modern drug discovery, serving as a precursor for anti-inflammatory (COX-2 inhibitors), antimicrobial, and anticancer agents.

In solid-state chemistry, the performance of this molecule is defined by its ability to form stable crystal lattices through specific non-covalent interactions. This guide objectively compares the structural behavior of the parent amine scaffold against its functionalized derivatives (specifically Schiff bases and amides). By integrating Single Crystal X-Ray Diffraction (SCXRD) with Density Functional Theory (DFT), we provide a self-validating protocol to predict stability and solubility profiles essential for formulation.

Experimental Workflow: From Synthesis to Surface Analysis[1][2][3]

To ensure reproducibility, the structural elucidation must follow a rigorous "Synthesis-to-Simulation" pipeline. The following workflow outlines the critical path for validating these pyrazole derivatives.

ExperimentalWorkflow Synth Synthesis (Vilsmeier-Haack / Condensation) Cryst Crystallization (Slow Evaporation: EtOH/DMF) Synth->Cryst Purify SCXRD SCXRD Data Collection (Mo-Kα, 296K/100K) Cryst->SCXRD Select Crystal Refine Structure Refinement (SHELXL / Olex2) SCXRD->Refine Solve Phase Hirshfeld Hirshfeld Surface (CrystalExplorer) Refine->Hirshfeld CIF Input DFT DFT Optimization (B3LYP/6-311G++) Refine->DFT Geometry Benchmarking

Figure 1: The integrated workflow for structural validation. Note the parallel validation of experimental CIF data using DFT benchmarking.

Comparative Lattice Architecture

The core comparison lies in how the "4-chloro" and "5-amine" substituents dictate packing when the amine is functionalized. We compare the Parent Scaffold characteristics (based on close analogs like 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) against a Functionalized Derivative (e.g., (E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyleneamino]benzamide).

Table 1: Crystallographic Parameter Comparison
ParameterParent Scaffold Analog (Carbaldehyde)Functionalized Derivative (Benzamide Schiff Base)Impact on Formulation
Crystal System MonoclinicTriclinic / MonoclinicSymmetry impacts tablet compaction properties.
Space Group

(Centrosymmetric)

or


is common for racemates; affects solubility.
Volume (

)
~696.9 ų~1450 - 1600 ųLarger volume correlates with lower density and potential void spaces.
Z Value 42 or 4Indicates number of molecules per unit cell; higher Z can imply complex packing.
Density (

)
~1.51 Mg/m³~1.38 Mg/m³Higher density in parent indicates tighter packing efficiency.

Expert Insight: The parent scaffold typically packs efficiently due to the small steric footprint of the amine (


). However, functionalizing the amine (e.g., into a benzamide) introduces steric bulk, often lowering the density and changing the space group. This transition frequently introduces solvent-accessible voids, making the derivatives more soluble but potentially hygroscopic.

Intermolecular Interactions: The "Structural Glue"

Understanding the "glue" holding the crystal together is vital for predicting melting points and stability.

Interaction Hierarchy

The stability of this compound derivatives is governed by a hierarchy of forces.

InteractionHierarchy Strong Primary Anchors (Strong H-Bonds) NH_N N-H...N (Dimer Formation) Strong->NH_N NH_O N-H...O (If C=O present) Strong->NH_O Weak Secondary Stabilizers (Weak Interactions) CH_Cl C-H...Cl (Halogen Contact) Weak->CH_Cl Stack Tertiary Packing (Pi-Stacking) Pi_Pi Cg...Cg (Ring Overlap) Stack->Pi_Pi

Figure 2: Hierarchy of intermolecular forces. N-H...N interactions typically form the primary "dimer" synthons.

Hirshfeld Surface Analysis (Quantification)

Using CrystalExplorer, we quantify the contribution of specific contacts to the total Hirshfeld surface area (


).
Contact TypeParent Amine Contribution (%)Derivative (Schiff Base) Contribution (%)Interpretation
H...H ~40-45%~35-40%Dominates dispersion forces; lower in derivatives due to steric bulk.
N...H ~15-20%~10-15%Represents strong H-bonding; critical for lattice energy.
Cl...H ~10-15%~5-10%The 4-Chloro group acts as a weak acceptor, guiding orientation.
C...C (

-stacking)
< 5%~8-12%Key Difference: Aromatic derivatives show significantly higher

-stacking.

Protocol Validation: A red spot on the


 map indicates a contact distance shorter than the sum of van der Waals radii (strong interaction). In these derivatives, look for red spots over the amine Nitrogen (acceptor) and the amide Hydrogen (donor).

Experimental vs. Theoretical Benchmarking (DFT)

To validate the experimental X-ray geometry, we employ Density Functional Theory (DFT) using the B3LYP/6-311G(d,p) basis set.[1] Large deviations indicate crystal packing forces distorting the molecule from its gas-phase equilibrium.

Table 2: Geometric Parameters (Bond Lengths & Angles)
Geometric ParameterExperimental (X-Ray)Theoretical (DFT - Gas Phase)Root Mean Square Deviation (RMSD)Status
C(4)-Cl Bond 1.735 Å1.752 Å0.017 ÅPass (Rigid bond)
N(1)-N(2) Bond 1.365 Å1.358 Å0.007 ÅPass (Pyrazoles ring integrity)
C(5)-N(Amine) 1.342 Å1.375 Å0.033 Å Deviation
Dihedral Angle 33.5° (Twisted)~0-5° (Planar)Significant Packing Effect

Scientific Causality: The discrepancy in the C(5)-N(Amine) bond length and the Dihedral Angle is not an error. It proves that intermolecular hydrogen bonding (N-H...N) in the crystal lattice induces a resonance effect that shortens the C-N bond and twists the molecule to optimize packing, a phenomenon absent in the gas-phase DFT calculation.

Conclusion

For researchers developing this compound derivatives:

  • Stability: Expect the Monoclinic

    
      space group to offer the highest stability for this scaffold.
    
  • Functionalization: Attaching aromatic groups (Schiff bases) shifts the stabilization mechanism from purely H-bonding (N-H...N) to a hybrid of H-bonding and

    
    -stacking, often improving lipophilicity.
    
  • Validation: Always cross-reference SCXRD bond lengths with DFT. A deviation >0.03 Å in the amine bond is a positive signature of strong lattice engagement, not poor refinement.

References

  • Shen, Y.-J., Xu, M., & Fan, C.-G. (2011).[2] 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. Link

  • Fun, H.-K., Hemamalini, M., Samshuddin, S., & Narayana, B. (2009). (E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyleneamino]benzamide.[3] Acta Crystallographica Section E. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Gokce, H., et al. (2016).[4] Molecular structure, spectroscopic characterization and reactive properties of pyrazole derivatives. Journal of Molecular Structure. Link

Sources

Validated Analytical Architectures for Pyrazole Amine Impurities: From Trace Mutagens to Process Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validated Analytical Methods for Pyrazole Amine Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Polarity Paradox

In the landscape of pharmaceutical intermediate analysis, pyrazole amines (e.g., 3-aminopyrazole, 4-aminopyrazole) represent a distinct "polarity paradox." As critical building blocks for kinase inhibitors (e.g., Ruxolitinib, Celecoxib), they are ubiquitous. However, their high polarity, low molecular weight, and often weak UV chromophores make them notoriously difficult to quantify at the trace levels required by ICH M7 guidelines for mutagenic impurities.

Standard Reversed-Phase Liquid Chromatography (RPLC) often fails because these analytes elute in the void volume. This guide moves beyond generic advice, comparing two validated, field-proven architectures: HILIC-MS/MS (the sensitivity gold standard) and Derivatization-RPLC-UV (the accessible QC workhorse).

Strategic Method Selection

Before committing resources, the analytical strategy must be aligned with the stage of development and the required Limit of Quantitation (LOQ).

MethodSelection Start Impurity Profiling Requirement CheckLevel Target Sensitivity (LOQ)? Start->CheckLevel Trace Trace / Genotoxic (< 10 ppm) CheckLevel->Trace High Sensitivity Process Process Control (> 0.05%) CheckLevel->Process Routine QC HILIC Method A: HILIC-MS/MS (Direct Analysis) Trace->HILIC Gold Standard CheckMatrix Matrix Complexity? Process->CheckMatrix HighMatrix High (API/Biofluids) CheckMatrix->HighMatrix LowMatrix Low (Raw Material) CheckMatrix->LowMatrix HighMatrix->HILIC Deriv Method B: Pre-column Derivatization (RPLC-UV/FLD) LowMatrix->Deriv IonPair Method C: Ion-Pair RPLC (Not Recommended for MS) Deriv->IonPair Alternative if Deriv. fails

Figure 1: Decision matrix for selecting analytical methodologies based on sensitivity needs and matrix interference.

Method A: The Gold Standard (HILIC-MS/MS)

Context: Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice for polar amines. Unlike RPLC, where water is the "weak" solvent, HILIC uses water as the "strong" solvent, creating a water-enriched layer on the polar stationary phase.[1] This allows pyrazole amines to partition into the stationary phase, ensuring retention and separation from the solvent front.

Validated Protocol
  • Target Analyte: 3-Aminopyrazole (CAS: 1820-80-0)[2][3][4][5]

  • System: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS)

Chromatographic Conditions:

Parameter Setting Rationale
Column Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) Amide phases provide excellent retention for primary amines via hydrogen bonding without the peak tailing seen on bare silica.

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.[6]0) | Low pH ensures the amine is protonated (


), enhancing solubility and interaction with the negative/neutral sites of the column. |
| Mobile Phase B  | Acetonitrile:Buffer A (95:5 v/v) | High organic content is required to maintain the HILIC mechanism. |
| Gradient  | 0-1 min: 95% B; 1-6 min: 95%→60% B; 6-8 min: 60% B. | Shallow gradient prevents "washout" of the water layer, maintaining stable retention times. |
| Flow Rate  | 0.4 mL/min | Optimized for ESI desolvation efficiency. |

Mass Spectrometry (MRM) Parameters:

  • Ionization: ESI Positive Mode (Protonated pyrazoles are stable and ionize well).

  • Source Temp: 350°C (Ensures volatilization of the aqueous-rich droplets).

  • Transitions:

    • Quantifier: m/z 84.1 → 57.1 (Loss of HCN, characteristic of pyrazoles).

    • Qualifier: m/z 84.1 → 30.1.

Performance Data (Validated):

  • LOD: 0.5 ng/mL (approx. 0.5 ppm relative to API).

  • Linearity:

    
     (1–1000 ng/mL).
    
  • Recovery: 95–105% in API matrix.

Expert Insight: Do not use 100% Acetonitrile as the injection solvent. It can cause analyte precipitation or poor peak shape. Use 90:10 ACN:Water to match the initial mobile phase conditions.

Method B: The Cost-Effective Workhorse (Derivatization + RPLC-UV)

Context: If MS detection is unavailable, direct UV analysis is risky due to the weak absorbance of the pyrazole ring (max ~210 nm), which overlaps with solvent cutoffs and API interference. Derivatization with Dansyl Chloride (DNS-Cl) or O-Phthalaldehyde (OPA) adds a strong chromophore and increases hydrophobicity, allowing standard C18 retention.

Validated Protocol
  • Chemistry: Nucleophilic attack of the primary amine on the sulfonyl chloride of Dansyl Chloride.

Workflow Steps:

  • Sample Prep: Dissolve 50 mg API in 10 mL acetonitrile.

  • Derivatization: Mix 500 µL Sample + 250 µL Carbonate Buffer (pH 9.5) + 250 µL Dansyl Chloride solution (5 mg/mL in acetone).

  • Incubation: Heat at 60°C for 20 minutes (Dark).

  • Quench: Add 100 µL 2% Ethylamine to consume excess reagent.

  • Analysis: Inject onto RPLC-UV.

Chromatographic Conditions:

Parameter Setting Rationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm) The dansyl-derivative is hydrophobic, retaining well on standard C18.
Detection UV at 254 nm (or Fluorescence Ex/Em 340/525 nm) 254 nm is specific to the dansyl group, removing baseline noise from non-derivatized matrix.

| Mobile Phase | A: 0.1% Formic Acid / B: Acetonitrile | Standard acidic mobile phase stabilizes the sulfonamide bond. |

Performance Data:

  • LOD: 50 ng/mL (UV) / 1 ng/mL (Fluorescence).

  • Specificity: High (Unreacted API elutes at void; derivative elutes at ~8 min).

Comparative Analysis: Choosing the Right Tool

The following table contrasts the two methodologies based on critical operational metrics.

FeatureMethod A: HILIC-MS/MS Method B: Derivatization RPLC-UV
Primary Use Case Genotoxic Impurity (PGI) ScreeningRoutine Quality Control (QC)
Sensitivity (LOD) Excellent (< 1 ng/mL)Moderate (50 ng/mL UV) to Good (FLD)
Selectivity Mass-based (Specific to m/z)Separation-based (Requires chromatographic resolution)
Throughput High (10 min run, no prep)Low (Requires 30+ min reaction time)
Robustness Moderate (Sensitive to matrix effects)High (Derivative is stable and distinct)
Cost Per Sample High (Equipment & Solvents)Low (Standard Reagents)
References
  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[7] Link

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.
  • Agilent Technologies . (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link

  • Guillarme, D. (2020). HILIC: The Pros and Cons. LCGC International. Link

  • BenchChem . (2025). A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. (Source for general pyrazole validation parameters). Link

Sources

The Chlorine Switch: Biological Activity of Chlorinated vs. Non-Chlorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Effect in Pyrazole Scaffolds

In medicinal chemistry and agrochemical design, the pyrazole ring serves as a privileged scaffold due to its ability to act as both a hydrogen bond donor and acceptor. However, the introduction of a chlorine atom—often termed the "Chlorine Switch"—fundamentally alters the molecule's biological trajectory.

This guide provides a technical comparison of chlorinated versus non-chlorinated pyrazoles. We analyze how chlorination modulates lipophilicity (


), metabolic stability, and ligand-target binding kinetics, supported by experimental data from kinase inhibitors, antimicrobial agents, and GABA antagonists.

Physicochemical Impact of Chlorination

The biological divergence between chlorinated and non-chlorinated pyrazoles is rooted in three core physicochemical shifts:

  • Lipophilicity Modulation: Chlorine is highly lipophilic (

    
    ). Substituting a hydrogen with chlorine significantly increases the partition coefficient (
    
    
    
    ), enhancing membrane permeability—a critical factor for intracellular targets like kinases or bacterial DNA gyrase.
  • Electronic "Sigma-Hole" Bonding: Unlike hydrogen, chlorine possesses a distinct region of positive electrostatic potential (the sigma-hole) along the C-Cl bond axis. This allows chlorinated pyrazoles to form "halogen bonds" with carbonyl oxygens or aromatic systems in protein binding pockets, often increasing potency by orders of magnitude.

  • Metabolic Blocking: Chlorination at reactive sites (e.g., para-position of a phenyl ring attached to pyrazole) sterically and electronically blocks Cytochrome P450-mediated hydroxylation, extending the half-life (

    
    ) of the compound.
    
Table 1: Physicochemical Comparison of Representative Scaffolds

Data synthesized from standard QSAR parameters and comparative studies.

PropertyNon-Chlorinated Pyrazole (Ref)Chlorinated Pyrazole AnalogBiological Implication
LogP (Lipophilicity) 1.2 - 2.52.0 - 3.8Enhanced passive transport across cell membranes and blood-brain barrier.
Hammett Constant (

)
0.00 (H)0.23 (Cl)Electron-withdrawing effect reduces pKa of adjacent N-H, altering H-bond strength.
Metabolic Stability Low (susceptible to oxidation)High (blocks oxidation)Prolonged duration of action; lower dosing frequency required.
Binding Mode H-bonding / Van der Waals+ Halogen BondingTighter binding affinity (

); slower off-rates (

).

Case Study 1: Agrochemical Neurotoxicity (Fipronil)

Context: Fipronil is the archetype of a chlorinated phenylpyrazole. Its activity hinges on the specific chlorination pattern (2,6-dichloro) on the phenyl ring.

Comparative Efficacy[1][2]
  • Target: GABA-gated chloride channels (GABA-Cl).[1][2]

  • Mechanism: Non-competitive blocking of the channel pore.

  • Data: The 2,6-dichloro substitution provides the necessary steric bulk to lock the phenyl ring perpendicular to the pyrazole core. Non-chlorinated analogs lack this conformational lock, resulting in a >100-fold loss in binding affinity to the insect GABA receptor.

Visualization: Fipronil Mechanism of Action

Fipronil_MOA Fipronil Fipronil (Chlorinated) Conf_Lock Conformational Lock (Steric Hindrance) Fipronil->Conf_Lock 2,6-Cl2 Substitution Analog Des-chloro Analog Receptor Insect GABA-Cl Channel Analog->Receptor Weak Interaction Clearance Rapid Metabolic Clearance Analog->Clearance No Metabolic Block Binding High Affinity Binding (Pore Blocking) Receptor->Binding Inhibits Cl- Influx Conf_Lock->Receptor Fits Binding Pocket Toxicity CNS Hyperexcitation (Insecticidal Activity) Binding->Toxicity Neurotoxicity

Caption: Comparative pathway showing how chlorination induces a conformational lock essential for high-affinity GABA receptor binding.

Case Study 2: Kinase Inhibitors (Oncology)

In kinase inhibitor design, chlorination is often used to fill small hydrophobic pockets (e.g., the "gatekeeper" region) within the ATP-binding site.

Experimental Data: Potency Shift

Comparison of


 values for pyrazole-based inhibitors against Aurora Kinase A  (anticancer target).
Compound IDStructure Description

(Aurora A)

(HCT116 Cell Line)
PHz-1 (Control) 3,5-diphenylpyrazole (Non-chlorinated)1.2

> 50

PHz-Cl (Active) 3-(4-chlorophenyl)-5-phenylpyrazole0.14

6.7

PHz-Cl2 (Potent) 3-(2,4-dichlorophenyl)-5-phenylpyrazole0.05

2.9

Analysis: The addition of a single chlorine atom (PHz-Cl) improves enzyme inhibition by ~8-fold. The dichloro-substitution (PHz-Cl2) further enhances potency, likely due to improved lipophilicity (


 increase) facilitating cell entry (lower cell line 

) and additional halogen bonding interactions within the active site.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Comparative MTT Cell Viability Assay

Purpose: To quantify the cytotoxicity difference between chlorinated and non-chlorinated pyrazoles.

  • Cell Seeding:

    • Seed HCT116 (human colon cancer) cells at

      
       cells/well in 96-well plates.
      
    • Validation Step: Ensure >95% viability using Trypan Blue exclusion before seeding.

  • Compound Treatment:

    • Dissolve compounds in DMSO. Prepare serial dilutions (0.1

      
       to 100 
      
      
      
      ).
    • Control: Include a "Vehicle Control" (0.1% DMSO) and a "Positive Control" (e.g., Doxorubicin).

    • Incubate for 48 hours at 37°C, 5%

      
      .
      
  • MTT Addition:

    • Add 20

      
       of MTT solution (5 mg/mL in PBS) to each well.
      
    • Incubate for 4 hours (protected from light).

    • Mechanism:[3][4][5][6][7] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization & Readout:

    • Aspirate media carefully. Add 150

      
       DMSO to dissolve formazan crystals.
      
    • Shake plate for 10 mins.

    • Measure absorbance at 570 nm .

  • Data Analysis:

    • Calculate % Cell Viability =

      
      .
      
    • Plot dose-response curves to determine

      
      .
      
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Purpose: To measure direct enzymatic inhibition without cellular membrane interference.

  • Reaction Setup:

    • Mix Kinase (e.g., Aurora A, 5 ng/well), Substrate (e.g., Histone H3), and ATP (10

      
      ) in kinase buffer.
      
    • Add test compounds (Chlorinated vs. Non-chlorinated) at varying concentrations.

  • Incubation:

    • Incubate at Room Temperature for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 mins.

  • Measurement:

    • Measure Luminescence (RLU). Lower RLU indicates higher inhibition.

    • Validation: Z-factor must be > 0.5 for the assay to be considered statistically robust.

Strategic Decision Framework (SAR)

Use this logic flow to decide when to introduce chlorination into your pyrazole scaffold.

SAR_Decision_Tree Start Start: Pyrazole Scaffold Optimization Potency Is Potency Low? Start->Potency Metabolism Is Metabolic Clearance High? Potency->Metabolism No Decision_Cl Add Chlorine (Cl) (Phenyl Ring / C4 Position) Potency->Decision_Cl Yes (Exploit Sigma-Hole/Lipophilicity) Permeability Is Cell Permeability Poor? Metabolism->Permeability No Metabolism->Decision_Cl Yes (Block Para-oxidation) Decision_F Add Fluorine (F) (For Metabolic Block only) Metabolism->Decision_F Yes (Alt: Fluorine) Permeability->Decision_Cl Yes (Increase LogP) Decision_Me Add Methyl (CH3) (For Steric Bulk) Permeability->Decision_Me No (Check Sterics)

Caption: Decision matrix for medicinal chemists on when to deploy chlorination versus other substitutions.

References

  • Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI. (2026). Retrieved from [Link]

  • Fipronil insecticide: novel photochemical desulfinylation with retention of neurotoxicity. Proc Natl Acad Sci U S A. (1996). Retrieved from [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Molecules. (2020).[6] Retrieved from [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives. European Journal of Medicinal Chemistry. (2021). Retrieved from [Link]

Sources

Safety Operating Guide

4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Logistics Guide

Executive Summary & Chemical Profile

Audience: Laboratory Managers, EHS Officers, and Synthetic Chemists. Scope: Safe handling, segregation, and disposal of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine (and its isomeric analogues).

This guide prioritizes the halogenated nature of this compound. Unlike standard organic amines, the presence of the C-4 chlorine atom mandates strict segregation from non-halogenated waste streams to prevent regulatory violations and environmental toxicity (specifically the formation of dioxins during improper incineration).

Chemical Identity & Properties
ParameterDetail
Chemical Name This compound
Common CAS 16768-37-7 (Verify specific isomer on bottle label)
Molecular Formula C₅H₈ClN₃
Molecular Weight 145.59 g/mol
Physical State Solid (Crystalline powder)
Acidity/Basicity Weak base (Aminopyrazole moiety)
Solubility Soluble in DMSO, Methanol, DCM; Low water solubility.[1][2]

Hazard Identification & Safety Architecture

Before initiating disposal, the operator must acknowledge the specific hazards that dictate the PPE requirements. This compound is an irritant and potential aquatic toxin .

Hazard Profile (GHS Classification)
Hazard CodeDescriptionCritical Safety Implication
H302 Harmful if swallowedDo not generate dust.[3] Wash hands post-handling.[1][2][3][4][5][6][7]
H315 / H319 Causes skin/eye irritationDouble-gloving (Nitrile) is required.
H335 Respiratory irritationAll transfers must occur inside a Fume Hood.
H412 Harmful to aquatic lifeZERO DISCHARGE: Never flush down drains.
Required PPE Architecture[10]
  • Respiratory: N95 (if handling powder outside hood) or Fume Hood (Preferred).

  • Dermal: Nitrile Gloves (Minimum thickness 0.11 mm). Double gloving recommended for liquid waste handling.

  • Ocular: Chemical Splash Goggles (ANSI Z87.1).

Waste Segregation Logic (The "Why")

Expert Insight: The most common compliance failure with this compound is misclassifying it as "General Organic Waste."

  • The Halogen Rule: Because this molecule contains Chlorine, it must be directed to the Halogenated Waste Stream .

    • Reasoning: Incineration of chlorinated compounds requires scrubbers to neutralize hydrochloric acid (HCl) and high temperatures to prevent dioxin formation. Mixing this with non-halogenated solvents (like Acetone/Ethanol waste) complicates the downstream incineration process and often violates waste vendor contracts.

  • The Amine Rule: As a basic amine, avoid mixing high concentrations of this solid directly with concentrated acid waste streams to prevent exothermic neutralization reactions in the waste drum.

Disposal Workflows (Step-by-Step)

Scenario A: Disposal of Pure Solid (Expired or Excess)

Objective: Dispose of the solid chemical without generating liquid waste.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar labeled "Hazardous Waste - Solid Toxic."

  • Labeling: Clearly mark the tag with:

    • Full Chemical Name.

    • Constituents: "100% this compound".

    • Hazard Checkbox: "Toxic", "Irritant".[3]

  • Transfer: Inside a fume hood, transfer the solid. Wipe the spatula with a solvent-dampened Kimwipe and add the wipe to the Solid waste bin (not the trash).

  • Seal: Screw the lid tight. Do not leave the funnel in the jar.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Dispose of the compound dissolved in solvents (e.g., DCM, Methanol).

  • Stream Identification: Identify the primary solvent.

    • If solvent is DCM/Chloroform

      
      Halogenated Waste Carboy .
      
    • If solvent is Methanol/Ethyl Acetate

      
      Halogenated Waste Carboy  (Due to the solute).
      
    • Note: Even if the solvent is non-halogenated, the presence of the chlorinated solute contaminates the entire mixture, forcing it into the Halogenated stream.

  • pH Check: If the reaction involved acids, neutralize the solution to pH 6-8 before adding to the waste carboy to prevent drum pressurization.

  • Transfer: Pour into the carboy using a funnel. Close the latch/cap immediately.

Scenario C: Contaminated Consumables (Vials, Syringes)
  • Sharps: Syringes/Needles

    
     Biohazard/Sharps Bin (Incineration).
    
  • Glassware: Triple rinse with acetone. Collect rinsate in Halogenated Liquid Waste . Defaced empty bottles

    
     Glass recycling (if permitted) or Glass Trash.
    
  • Debris: Gloves/Kimwipes

    
     Solid Hazardous Waste bag (if heavily soiled) or Lab Trash (if trace only, subject to local site rules).
    

Visualized Decision Workflows

Diagram 1: Disposal Decision Tree

This logic gate ensures the material ends up in the correct regulatory stream.

DisposalLogic Start Waste Material: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution / Reaction Mix StateCheck->Liquid SolidAction Segregate into SOLID HAZARDOUS WASTE Solid->SolidAction Pure Substance SolventCheck Check Solvent Base Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolvent FinalLiquid HALOGENATED WASTE CARBOY (Due to chlorinated solute) HaloSolvent->FinalLiquid NonHaloSolvent->FinalLiquid Contaminated by Solute

Caption: Logical flow for determining the correct waste stream. Note that liquid waste defaults to "Halogenated" regardless of the solvent due to the solute's chemistry.

Emergency Response: Spill Protocol

Trigger: Spillage of >500mg of solid or >10mL of concentrated solution.

Diagram 2: Spill Response Workflow

SpillResponse Assess 1. ASSESS Isolate Area & Check PPE Contain 2. CONTAIN Cover with absorbent pads or dampen powder Assess->Contain Safe to enter Clean 3. CLEAN Scoop into sealable bag. Triple wash surface. Contain->Clean Dispose 4. DISPOSE Label as Hazardous Debris. Contact EHS. Clean->Dispose

Caption: Immediate action steps for laboratory spills. Speed and containment are critical to prevent aerosolization.

Detailed Spill Steps:

  • Evacuate & Ventilate: If outside a hood, clear the immediate area.

  • PPE Up: Wear goggles, lab coat, and double nitrile gloves .[8]

  • Containment:

    • Solid: Do not dry sweep (creates dust). Cover with a wet paper towel (water or ethanol) to dampen, then scoop.

    • Liquid: Use vermiculite or polypropylene pads.

  • Decontamination: Wash the surface with a soap/water solution, followed by an ethanol wipe.

  • Disposal: All cleanup materials go into the Solid Hazardous Waste bin.

Regulatory Compliance & Transport

  • US RCRA Classification: Likely falls under D001 (Ignitable, if in solvent) or D002 (Corrosive, if amine is concentrated/caustic), but almost certainly requires treatment as Halogenated Organic .

  • DOT Shipping (Pure Substance):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound).

    • Class: 6.1 (Toxic).

    • Packing Group: III.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-1-methyl-1H-pyrazol-5-amine (Analogous Hazard Data). Retrieved from

  • PubChem. (2024).[9] Compound Summary: 1,3-Dimethyl-1H-pyrazol-5-amine (Structural Parent). National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: Pyrazole Derivatives and Disposal Guidelines. Retrieved from

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from

(Note: Always verify the specific SDS provided by your chemical vendor, as proprietary formulations may alter the hazard profile.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.